Flucloxacillin
Description
Antibiotic analog of [cloxacillin].
This compound is a narrow-spectrum, semisynthetic isoxazolyl penicillin with antibacterial activity. Floxacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
FLOXACILLIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for bacterial disease and has 6 investigational indications.
Antibiotic analog of CLOXACILLIN.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOFUWFRIANQPC-JKIFEVAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023056 | |
| Record name | Floxacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flucloxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.45e-02 g/L | |
| Record name | Flucloxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5250-39-5 | |
| Record name | Flucloxacillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5250-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Floxacillin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005250395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flucloxacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Floxacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flucloxacillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUCLOXACILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43B2M34G2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flucloxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Binding of Flucloxacillin to Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular interactions between the β-lactam antibiotic flucloxacillin and its targets, the penicillin-binding proteins (PBPs). It covers the mechanism of action, quantitative binding affinities, detailed experimental protocols for studying these interactions, and the pathways involved in bacterial cell wall synthesis and its inhibition.
Introduction: this compound and Penicillin-Binding Proteins
This compound is a narrow-spectrum, β-lactamase-resistant penicillin antibiotic primarily used to treat infections caused by susceptible Gram-positive bacteria, particularly Staphylococcus aureus.[1] Its efficacy stems from its ability to inhibit the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2] This inhibition is achieved by targeting and inactivating penicillin-binding proteins (PBPs).
PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the cross-linking of peptidoglycan chains, providing the cell wall with its structural integrity.[2] By forming a stable, covalent bond with the active site of these enzymes, this compound effectively halts cell wall construction, leading to cell lysis and bacterial death.[1][2] In S. aureus, the primary PBPs are PBP1, PBP2, PBP3, and PBP4.[3][4] Resistance in strains like Methicillin-Resistant S. aureus (MRSA) is primarily mediated by the acquisition of the mecA gene, which encodes for PBP2a, a PBP variant with a very low affinity for most β-lactam antibiotics.[2][4]
Mechanism of this compound-PBP Interaction
The inhibitory action of this compound, like other β-lactam antibiotics, is a result of its structural mimicry of the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to enter the active site of a PBP. The core of the mechanism involves the nucleophilic attack by a conserved serine residue within the PBP active site on the carbonyl carbon of this compound's β-lactam ring. This reaction opens the strained four-membered ring and results in the formation of a stable, long-lived acyl-enzyme complex. This covalent modification effectively sequesters the enzyme, preventing it from carrying out its natural function of cross-linking the cell wall.
Quantitative Binding Data
The following table summarizes the IC50 values of this compound for the PBPs of Streptococcus pneumoniae D39, as determined by a competitive binding assay with a fluorescent penicillin derivative.
| Penicillin-Binding Protein (PBP) | IC50 (µM) | Bacterial Species |
| PBP1a | 11.04 | S. pneumoniae D39[5] |
| PBP1b | ~1.95 | S. pneumoniae D39[5] |
| PBP2a | 35.29 | S. pneumoniae D39[5] |
| PBP2b | 18.54 | S. pneumoniae D39[5] |
| PBP2x | 0.83 | S. pneumoniae D39[5] |
| PBP3 | 0.91 | S. pneumoniae D39[5] |
Note: The data indicates that in S. pneumoniae, this compound is co-selective for PBP2x and PBP3.[5] This type of quantitative data is essential for understanding the specific molecular targets that contribute most to the antibiotic's overall efficacy.
Experimental Protocols
Investigating the interaction between this compound and PBPs requires specific biochemical and biophysical assays. Below are detailed protocols for PBP purification and two key binding assays.
Protocol 1: Purification of Recombinant PBP2a from S. aureus
This protocol is adapted from methodologies for expressing and purifying a soluble, truncated form of PBP2a, which is typically membrane-anchored.
A. Gene Cloning and Expression:
-
Amplify the DNA sequence of the mecA gene encoding PBP2a, omitting the N-terminal transmembrane domain.
-
Clone the truncated gene into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., 6x-His tag) for purification.
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed E. coli in a large volume of Luria-Bertani (LB) broth at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Continue incubation for 4-6 hours at 37°C.
B. Cell Lysis and Inclusion Body Solubilization:
-
Harvest the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl) and lyse the cells by sonication on ice.
-
Since recombinant PBP2a often expresses in inclusion bodies, centrifuge the lysate at a higher speed (e.g., 15,000 x g for 30 minutes) to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.
-
Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in Tris buffer).
C. Protein Refolding and Purification:
-
Refold the denatured protein by rapid dilution into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, with additives like L-arginine to prevent aggregation).
-
Clarify the refolded protein solution by centrifugation or filtration.
-
Purify the soluble, refolded PBP2a using affinity chromatography (e.g., Ni-NTA agarose if using a His-tag).
-
Wash the column extensively with a wash buffer (e.g., Tris buffer with 20 mM imidazole).
-
Elute the purified PBP2a using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
Perform further purification steps like size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
-
Verify protein purity and identity using SDS-PAGE and Western blot.
Protocol 2: Competitive PBP Binding Assay using Fluorescent Penicillin
This assay determines the IC50 of an unlabeled antibiotic (this compound) by measuring its ability to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to PBPs.
A. Preparation of Bacterial Membranes:
-
Grow S. aureus to mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., using a French press or sonicator).
-
Remove unbroken cells and debris by low-speed centrifugation.
-
Pellet the membrane fraction by ultracentrifugation (e.g., >100,000 x g for 1 hour).
-
Wash the membrane pellet with buffer and resuspend in a small volume. Determine the total protein concentration (e.g., using a Bradford or BCA assay).
B. Competition Assay:
-
In a series of microcentrifuge tubes, add a fixed amount of the membrane preparation (e.g., 100 µg of total protein).
-
Add increasing concentrations of this compound (prepared as serial dilutions) to the tubes. Include a control tube with no this compound.
-
Incubate the mixtures for a set period (e.g., 30 minutes at room temperature) to allow this compound to bind to the PBPs.
-
Add a fixed, non-saturating concentration of Bocillin-FL (e.g., 5 µg/mL) to each tube.
-
Incubate for a shorter period (e.g., 10 minutes at room temperature) to label the PBPs that were not inhibited by this compound.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and heating at 100°C for 5 minutes.
C. Detection and Analysis:
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager (e.g., Typhoon or ChemiDoc with appropriate filters for fluorescein).
-
Quantify the fluorescence intensity of each PBP band for each this compound concentration.
-
Plot the percentage of Bocillin-FL binding (relative to the no-flucloxacillin control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
A. Sample Preparation (Crucial Step):
-
Prepare highly pure, concentrated samples of the PBP (e.g., purified recombinant PBP2a from Protocol 4.1) and this compound.
-
Buffer Matching is critical. Both the PBP and this compound must be in the exact same buffer solution. This is typically achieved by extensive dialysis of the protein against the final ITC buffer, and then using that same dialysate to dissolve the this compound.
-
Accurately determine the concentrations of both the protein (in the sample cell) and the antibiotic (in the syringe).
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.
B. ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the PBP solution into the sample cell (typically ~10-20 µM).
-
Load the this compound solution into the injection syringe (typically 10-20 fold higher concentration than the PBP, e.g., 100-200 µM).
-
Set the injection parameters: a series of small-volume injections (e.g., 2-5 µL) with sufficient time between injections (e.g., 150-180 seconds) for the signal to return to baseline.
C. Data Acquisition and Analysis:
-
Perform a control experiment by injecting this compound into the buffer-filled sample cell to measure the heat of dilution.
-
Run the main experiment, titrating this compound into the PBP solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
-
Subtract the heat of dilution from the main experimental data.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to PBP.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument. This will yield the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH).
Pathway: Inhibition of Peptidoglycan Synthesis
This compound's binding to PBPs is the final, decisive step in a cascade of events that disrupts the bacterial cell wall synthesis pathway. This pathway begins in the cytoplasm, moves to the cell membrane, and concludes in the periplasmic space where the final peptidoglycan structure is assembled.
References
- 1. PathWhiz [pathbank.org]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Transcriptional Induction of the Penicillin-Binding Protein 2 Gene in Staphylococcus aureus by Cell Wall-Active Antibiotics Oxacillin and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Flucloxacillin Resistance in MRSA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, largely due to its resistance to the β-lactam class of antibiotics, including flucloxacillin. This resistance is primarily mediated by the acquisition of the mecA gene, which encodes a modified penicillin-binding protein, PBP2a. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound resistance in MRSA, detailing the genetic determinants, regulatory pathways, and key experimental methodologies used in its study.
Core Resistance Mechanism: The Role of PBP2a
The cornerstone of this compound resistance in MRSA is the expression of Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene. PBP2a is a transpeptidase with a low affinity for β-lactam antibiotics.[1] This reduced affinity allows MRSA to continue cell wall synthesis and multiplication even in the presence of this compound, which would otherwise inhibit the native PBPs.[1]
A homolog of mecA, known as mecC, also confers methicillin resistance and has been identified in both human and animal MRSA isolates. The product of mecC, PBP2c, also exhibits reduced affinity for β-lactams.
Genetic Regulation of this compound Resistance
The expression of mecA is tightly regulated by a complex network of proteins, ensuring that PBP2a is produced in response to the presence of β-lactam antibiotics.
The MecI-MecR1 System
In the absence of a β-lactam antibiotic, the transcriptional repressor MecI binds to the promoter region of the mecA gene, preventing its transcription. When a β-lactam antibiotic is present, it is sensed by the transmembrane protein MecR1 . This binding event triggers a series of conformational changes in MecR1, leading to its autoproteolytic cleavage. The activated MecR1 then cleaves MecI, lifting the repression of mecA and allowing for the transcription and subsequent translation of PBP2a.
The BlaI-BlaR1 System
A homologous regulatory system, primarily associated with β-lactamase production, can also influence mecA expression. The BlaR1 sensor protein, upon detecting a β-lactam, initiates a signaling cascade that leads to the inactivation of the BlaI repressor. BlaI can also repress mecA transcription, and therefore, its inactivation by BlaR1 can contribute to the induction of PBP2a expression.
The VraS/VraR Two-Component System
The VraS/VraR two-component system is a global regulator of cell wall synthesis in S. aureus. It is activated by cell wall stress, including the presence of β-lactam antibiotics. The sensor kinase VraS autophosphorylates upon detecting cell wall damage and subsequently transfers the phosphate group to the response regulator VraR . Phosphorylated VraR then acts as a transcriptional activator for a number of genes involved in cell wall biosynthesis and resistance, including factors that can indirectly influence the expression and function of PBP2a.
Quantitative Data on this compound Resistance
The level of this compound resistance in MRSA can vary significantly between different strains and is quantified by the Minimum Inhibitory Concentration (MIC).
| MRSA Strain/Isolate Type | This compound MIC (µg/mL) | Reference(s) |
| Methicillin-Sensitive S. aureus (MSSA) | 0.125 - 0.5 | [2] |
| mecA-positive MRSA (general) | ≥32 to >128 | [3] |
| mecC-positive MRSA (at 30°C) | Resistant (MIC >2) | [4] |
| mecC-positive MRSA (at 37°C) | Susceptible (MIC ≤2) | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
This compound stock solution
-
MRSA isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a suspension of the MRSA isolate in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized MRSA inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the MRSA isolate.
Quantification of mecA Gene Expression by Real-Time Quantitative PCR (qPCR)
This protocol outlines the steps to quantify the relative expression of the mecA gene in MRSA following exposure to this compound.
Materials:
-
MRSA isolate
-
Tryptic Soy Broth (TSB)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument and reagents (including primers and probes for mecA and a housekeeping gene, e.g., 16S rRNA)
Procedure:
-
Bacterial Culture and Induction: Grow MRSA to mid-log phase in TSB. Divide the culture into two: one control and one experimental. To the experimental culture, add a sub-inhibitory concentration of this compound. Incubate both cultures for a defined period (e.g., 1-2 hours).
-
RNA Extraction: Harvest bacterial cells from both cultures and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions. Include a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers and probes specific for the mecA gene and a stable housekeeping gene. The reaction mixture typically contains cDNA template, forward and reverse primers, a fluorescently labeled probe, and qPCR master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values for both mecA and the housekeeping gene in both the control and this compound-treated samples. Calculate the relative fold change in mecA expression using the ΔΔCt method.
Visualizations
Signaling Pathways and Experimental Workflows
References
An In-depth Technical Guide to Flucloxacillin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flucloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class of drugs.[1] It is highly effective against β-lactamase-producing Gram-positive bacteria, particularly Staphylococcus aureus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis are also presented, along with a summary of its key pharmacological characteristics.
Chemical Structure and Identification
This compound, chemically named (2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a semi-synthetic penicillin.[2][3] Its structure is characterized by a β-lactam ring fused to a thiazolidine ring, with a distinctive isoxazolyl side chain containing chloro- and fluoro-substituted phenyl rings. This bulky side chain provides steric hindrance, rendering the molecule resistant to degradation by bacterial β-lactamase enzymes.[4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2][3] |
| Molecular Formula | C₁₉H₁₇ClFN₃O₅S[3] |
| SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)--INVALID-LINK--C(=O)O[2] |
| InChI Key | UIOFUWFRIANQPC-JKIFEVAISA-N[2] |
| CAS Number | 5250-39-5[5] |
Physicochemical Properties
This compound is typically available as a white or almost white crystalline powder.[6] It is often formulated as the sodium or magnesium salt to enhance its solubility and stability.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 453.87 g/mol [5] |
| Melting Point | 176-178°C[7][8] |
| Water Solubility | 0.0545 mg/mL[2] |
| logP | 2.44 - 2.69[2] |
| pKa (Strongest Acidic) | 3.75[2] |
| pKa (Strongest Basic) | -0.93[2] |
| Appearance | White or almost white, hygroscopic, crystalline powder[6] |
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9][10] The primary target of this compound is the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[10] Peptidoglycan provides structural integrity to the bacterial cell wall.
By binding to the active site of PBPs, this compound acylates the serine residue, leading to the irreversible inactivation of the enzyme.[10] This inhibition prevents the cross-linking of peptidoglycan chains, weakening the cell wall and ultimately causing cell lysis and death.[10] The resistance of this compound to β-lactamase enzymes allows it to remain effective against bacteria that can degrade other penicillins.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 5250-39-5 [chemicalbook.com]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. This compound sodium CAS#: 1847-24-1 [m.chemicalbook.com]
- 8. Thermo Scientific Chemicals this compound, sodium salt, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ie]
- 9. This compound(1-) | C19H16ClFN3O5S- | CID 25195410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. toku-e.com [toku-e.com]
An In-depth Technical Guide to the Synthesis and Purification of Flucloxacillin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of flucloxacillin and its derivatives. This compound, a narrow-spectrum beta-lactam antibiotic, is a crucial weapon against infections caused by penicillinase-producing bacteria. This document delves into the detailed experimental protocols for its synthesis, various purification techniques, and the characterization of the final products. The information presented is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of beta-lactam antibiotics.
Synthesis of this compound Sodium
The most common synthetic route to this compound involves the acylation of 6-aminopenicillanic acid (6-APA) with a suitable acylating agent, followed by conversion to its sodium salt. The key starting materials are 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and 6-APA.
General Synthesis Pathway
The synthesis of this compound sodium can be broadly divided into two main steps:
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive species, typically an acid chloride, to facilitate the subsequent acylation reaction.
-
Acylation of 6-APA: The activated carboxylic acid is then reacted with 6-aminopenicillanic acid (6-APA) to form the this compound molecule.
-
Salt Formation: The resulting this compound acid is then converted to its more stable and water-soluble sodium salt.
Caption: General workflow for the synthesis of this compound sodium.
Detailed Experimental Protocols
Several detailed protocols for the synthesis of this compound sodium have been reported, primarily in patent literature. Below are representative examples.
Protocol 1: Synthesis of this compound Sodium Monohydrate [1][2]
-
Acid Chloride Formation:
-
To a solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in an organic solvent (e.g., dichloromethane, ethyl acetate), an organic amine (e.g., N,N-dimethylformamide) is added as a catalyst.
-
The mixture is cooled, and phosphorus oxychloride is added dropwise while maintaining the temperature between 20-25°C.
-
The reaction is stirred for 1-2 hours to ensure complete formation of the acid chloride.
-
-
Acylation of 6-APA:
-
In a separate vessel, 6-aminopenicillanic acid (6-APA) is dissolved in water with an inorganic base such as sodium bicarbonate.
-
The solution is cooled to 5-10°C.
-
The previously prepared acid chloride solution is added dropwise to the 6-APA solution, maintaining the temperature and pH.
-
-
Isolation of this compound Acid:
-
After the reaction is complete, the mixture is acidified with hydrochloric acid.
-
The this compound acid is extracted into an organic solvent like ethyl acetate.
-
The organic layer is washed and then concentrated under reduced pressure.
-
The residue is dissolved in an alcohol (e.g., ethanol) and water is added dropwise to crystallize the this compound acid.
-
The crystals are filtered, washed with water, and dried.
-
-
Formation of this compound Sodium:
-
The dried this compound acid is dissolved in an organic solvent such as ethyl acetate.
-
A solution of sodium isooctanoate in ethanol is added dropwise at 17-25°C.
-
The resulting crystals of this compound sodium monohydrate are stirred, cooled to 0°C, filtered, washed with cold ethanol, and dried.
-
Protocol 2: Alternative Synthesis of this compound Sodium Monohydrate [3]
-
Preparation of 6-APA Sodium Salt Solution:
-
20.0 g of 6-aminopenicillanic acid (6-APA) is slowly added to 100 g of deionized water under stirring and the system is cooled to 0-5 °C.
-
A solution of 10.6 g of sodium carbonate in 100 mL of deionized water is added dropwise, keeping the temperature below 10 °C, to obtain an aqueous solution of the 6-APA sodium salt.
-
-
Acylation:
-
28.0 g of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride is added to the 6-APA solution over 1 hour.
-
The reaction mixture is stirred at 20-25 °C for 4 hours.
-
-
Work-up and Extraction:
-
The pH of the reaction solution is adjusted to 2.5 with 1 mol/L dilute hydrochloric acid.
-
400 g of ethyl acetate is added for liquid-liquid extraction.
-
The ethyl acetate phase is washed with saturated sodium chloride solution and dried with anhydrous sodium sulfate.
-
-
Salt Formation and Crystallization:
-
A solution of 18.0 g of sodium isooctanoate in 108 mL of ethyl acetate is added dropwise to the ethyl acetate solution of this compound acid.
-
A white solid precipitates. The system is cooled to 5-10 °C and crystallization is continued for 3 hours.
-
The solid is collected by filtration, washed twice with ethyl acetate, and dried under vacuum at 50 °C.
-
Quantitative Data from Synthesis Protocols
| Parameter | Protocol 1 (Example 1)[1] | Protocol 1 (Example 2)[1] | Protocol 1 (Example 3)[1] | Protocol 2[3] |
| Starting this compound Acid | 19.65 g | 19.8 g | 39 g | Not specified |
| Sodium Isooctanoate | 13 g in 75 ml ethanol | 11 g in 75 ml ethanol | 22 g in 100 ml ethanol | 18.0 g |
| Solvent for this compound Acid | 150 ml ethyl acetate | 150 ml ethyl acetate | 200 ml ethyl acetate | 400 g ethyl acetate |
| Yield of this compound Sodium | 17.6 g | 17.9 g | 34.8 g | 41.3 g |
| Yield (%) | 85.4% | 86.2% | 85.1% | 90.6% |
| Purity (%) | 99.4% | 99.3% | 99.6% | 99.8% (by HPLC) |
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves modification of the core structure or the synthesis of related impurities for analytical purposes.
Synthesis of this compound Degradation Impurities[4]
A series of degradation impurities of this compound have been synthesized and characterized. These include penicilloic acids, penilloic acids, and glycine analogs. The synthesis of these compounds often involves subjecting this compound to specific conditions (e.g., acidic or basic pH, specific reagents) to induce degradation in a controlled manner. The products are then purified using techniques like filtration, drying, and chromatography.[4]
Purification of this compound and its Derivatives
Purification is a critical step to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). For this compound, crystallization is a key purification method, often leading to the formation of different polymorphic forms.
Caption: General purification workflows for this compound.
Crystallization
Crystallization is a widely used technique for the purification of this compound sodium. The choice of solvent is critical and can lead to the formation of different crystal forms or polymorphs, which may exhibit different physical properties such as solubility and stability.
Experimental Protocol for Polymorph Formation:
-
Amorphous Form: Dissolving this compound sodium (1.0 g) in boiling tetrahydrofuran (17 mL) or methanol (6 mL), followed by filtration and cooling to room temperature.
-
Form II: Dissolving this compound sodium (2.0 g) in 20 mL of boiling ethanol, followed by hot filtration and slow cooling.
-
Form III: To 1.0 g of this compound sodium, 13 mL of acetone is added with stirring and heated to boiling, followed by hot filtration and cooling to room temperature.
Chromatographic Methods
While crystallization is effective for bulk purification, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are invaluable for achieving very high purity, for isolating minor impurities, and for analytical purposes.
Preparative HPLC for Isoxazolyl Penicillins: [5]
Preparative HPLC can be scaled up from analytical HPLC conditions. For isoxazolyl penicillins like dicloxacillin, cloxacillin, and oxacillin, a ZORBAX Eclipse XDB-C18 column (21.2 × 150 mm, 5-µm) can be used.[5] The mobile phase and flow rate are adjusted based on the analytical separation to achieve high yields and purity.[5] This method is also applicable to the purification of this compound and its derivatives.
Analytical HPLC for Purity Determination: [6][7]
-
Method 1 (Ion Exchange): An isocratic ion exchange HPLC method can be used for the simultaneous determination of this compound and amoxicillin.[6]
-
Column: ZORBAX 300-SCX
-
Mobile Phase: 0.025 M ammonium dihydrogen phosphate (adjusted to pH 2.6 with phosphoric acid)-acetonitrile (95:5)
-
-
Method 2 (Reversed-Phase): A simple and accurate reverse-phase HPLC method has been developed for the assay of this compound sodium in capsule dosage form.[7]
-
Column: Phenomenex® Bondclone 10 C18 (300×3.9 mm, 5µm)
-
Mobile Phase: 60% Methanol and 40% KH2PO4 buffer (pH 5)
-
Characterization Data
The identity and purity of synthesized this compound and its derivatives are confirmed using various spectroscopic techniques.
| Technique | This compound | Reference |
| 1H NMR | Predicted spectra are available in databases like DrugBank. | [8] |
| 13C NMR | Spectral data is available in databases such as PubChem. | [9] |
| Mass Spectrometry | LC-MS/MS methods have been developed for quantification. The precursor-to-product combination for MRM is often m/z 454.1 → 160.3. | |
| Infrared (IR) Spectroscopy | Can be used for identification by comparing the spectrum with a reference standard (e.g., this compound sodium CRS). | [10] |
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification of this compound and its derivatives. The presented experimental protocols, quantitative data, and purification strategies offer a solid foundation for researchers and professionals in the field of antibiotic drug development. The synthesis of this compound is a well-established process, with opportunities for optimization in terms of yield and purity. The purification, particularly through crystallization, is crucial for obtaining the desired polymorphic form with optimal physicochemical properties. Further research into the synthesis of novel this compound derivatives holds the potential for the development of new antibiotics with improved efficacy and resistance profiles.
References
- 1. CN102964356A - Synthesis method of this compound sodium - Google Patents [patents.google.com]
- 2. CN102964356B - Synthesis method of this compound sodium - Google Patents [patents.google.com]
- 3. This compound sodium synthesis - chemicalbook [chemicalbook.com]
- 4. synthesis-and-characterisation-of-degradation-impurities-of-flucloxacillin-and-dicloxacillin - Ask this paper | Bohrium [bohrium.com]
- 5. agilent.com [agilent.com]
- 6. An isocratic ion exchange HPLC method for the simultaneous determination of this compound and amoxicillin in a pharmaceutical formulation for injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uspbpep.com [uspbpep.com]
An In-depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Flucloxacillin
This technical guide provides a comprehensive overview of the in vitro pharmacokinetic and pharmacodynamic properties of flucloxacillin, a narrow-spectrum beta-lactam antibiotic. Designed for researchers, scientists, and drug development professionals, this document details the methodologies of key experiments, presents quantitative data in a structured format, and visualizes the critical pathways and workflows associated with this compound's activity.
Pharmacodynamics: The Mechanism of Action
This compound is a bactericidal antibiotic that inhibits the synthesis of the bacterial cell wall.[1][2] Its primary target is the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3][4][5] By binding to these proteins, this compound blocks the transpeptidation step in peptidoglycan synthesis, a critical component of the cell wall. This interference with cell wall integrity leads to cell lysis and bacterial death.[3][4] A key feature of this compound is its resistance to staphylococcal beta-lactamases, enzymes that can inactivate many other penicillins.[1][6]
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
The following diagram illustrates the mechanism of action of this compound.
In Vitro Pharmacokinetics
The in vitro pharmacokinetic properties of this compound are crucial for understanding its disposition and for designing effective dosing regimens. Key parameters include protein binding and metabolism.
Protein Binding
This compound is highly bound to plasma proteins, primarily albumin.[7][8] The unbound fraction of the drug is the pharmacologically active component. The extent of protein binding is not constant and can be influenced by the drug concentration and albumin levels, exhibiting saturable binding characteristics.[7]
| Parameter | Value | Reference |
| Protein Binding (Healthy Volunteers) | 95% - 97% | [8] |
| Protein Binding (Critically Ill Patients) | 63.4% - 97.2% | [7] |
| Unbound Fraction (Healthy Volunteers) | 3% - 5% | [8] |
| Unbound Fraction (Variable) | 1.1% - 64.7% | [9] |
Metabolism
This compound is metabolized in the liver to a certain extent.[2] The primary metabolite is 5'-hydroxymethylthis compound (5-OH-FX), which can be further metabolized.[10][11] In vitro studies have also shown that this compound can be a weak inducer of cytochrome P450 enzymes, particularly CYP3A4.[12][13]
| Metabolite | Description | Reference |
| 5'-hydroxymethylthis compound (5-OH-FX) | Major active metabolite | [10][11] |
| 5'-hydroxymethylthis compound-penicilloic acid (5-OH-PA) | Further metabolite of 5-OH-FX | [10][11] |
| This compound-penicilloic acid (FX-PA) | Metabolite of this compound | [10][11] |
In Vitro Pharmacodynamics
The in vitro pharmacodynamic properties of this compound describe the relationship between drug concentration and its antibacterial effect. Key measures include the Minimum Inhibitory Concentration (MIC) and time-kill kinetics. The primary pharmacodynamic index for beta-lactam antibiotics like this compound is the percentage of the dosing interval that the unbound drug concentration remains above the MIC (%fT > MIC).[14][15][16]
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC values for this compound against Staphylococcus aureus are generally low, although a range of values has been reported.
| Organism | MIC Range (mg/L) | Median MIC (mg/L) | Reference |
| Staphylococcus aureus (MSSA) | <0.06 - 0.25 | 0.125 | [9] |
| Staphylococcus aureus (MSSA) | 0.125 - 0.5 | 0.25 | [17] |
| Staphylococcus aureus (MSSA) | 0.125 - 2 | - | [18] |
Time-Kill Kinetics
Time-kill assays provide information on the rate of bacterial killing over time at different antibiotic concentrations. For this compound, a time-dependent killing effect is observed, which is characteristic of beta-lactam antibiotics.[14] Optimal bactericidal activity is generally associated with maintaining the unbound drug concentration above the MIC for a significant portion of the dosing interval.[14][19]
| Pharmacodynamic Target | Efficacy Level | Reference |
| %fT > MIC ≥ 50% | Optimal efficacy | [14][20] |
| %fT > 4xMIC ≥ 50-100% | Maximal bactericidal activity and suppression of resistance | [19] |
| 15% fT > 0.25 x MIC | 1-log reduction in S. aureus | [15][16][21][22] |
| 20% fT > 0.25 x MIC | 2-log reduction in S. aureus | [15][16][21][22] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. The following sections outline the protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
Protocol for Broth Microdilution:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[9][17]
Time-Kill Assay
Protocol for Static Time-Kill Assay:
-
Preparation of Inoculum: A bacterial culture is grown to the logarithmic phase and then diluted in fresh broth to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure to Antibiotic: The bacterial suspension is aliquoted into flasks or tubes containing this compound at various concentrations (e.g., multiples of the MIC). A growth control without antibiotic is included.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), samples are withdrawn from each flask.
-
Viable Cell Count: The samples are serially diluted and plated onto appropriate agar plates.
-
Incubation and Counting: The plates are incubated for 24 hours at 37°C, and the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time to visualize the rate of bacterial killing.[23]
Protein Binding Assay by Ultrafiltration
Protocol for Ultrafiltration Assay:
-
Sample Preparation: this compound is added to human plasma or a solution of human serum albumin at various concentrations.
-
Equilibration: The samples are incubated at 37°C to allow for the binding to reach equilibrium.
-
Ultrafiltration: An aliquot of the sample is placed in an ultrafiltration device containing a semi-permeable membrane that retains proteins and protein-bound drug. The device is centrifuged to separate the protein-free ultrafiltrate, which contains the unbound drug.
-
Analysis: The concentrations of this compound in the original plasma sample (total concentration) and in the ultrafiltrate (unbound concentration) are determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[24]
-
Calculation: The percentage of protein binding is calculated as: ((Total Concentration - Unbound Concentration) / Total Concentration) x 100.
References
- 1. litfl.com [litfl.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PathWhiz [pathbank.org]
- 4. This compound | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. microbiologymatters.com [microbiologymatters.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Probability of pharmacological target attainment with this compound in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound and its metabolites in patients with renal failure: Impact on liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Is a Weak Inducer of CYP3A4 in Healthy Adults and 3D Spheroid of Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 14. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 15. Pharmacodynamics of this compound in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacodynamics of this compound in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MIC EUCAST [mic.eucast.org]
- 19. researchgate.net [researchgate.net]
- 20. Population Pharmacokinetics at Two Dose Levels and Pharmacodynamic Profiling of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. researchgate.net [researchgate.net]
- 23. page-meeting.org [page-meeting.org]
- 24. pure.rug.nl [pure.rug.nl]
Methodological & Application
Application Note: Determination of Flucloxacillin in Human Plasma by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of flucloxacillin in human plasma. The described protocol employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies involving this compound. The protocol has been validated for linearity, precision, accuracy, and sensitivity.
Introduction
This compound is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is effective against beta-lactamase-producing bacteria, particularly Staphylococcus aureus. Accurate measurement of this compound concentrations in plasma is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of drugs in biological matrices due to its high specificity, sensitivity, and reproducibility. This document provides a detailed protocol for the analysis of this compound in human plasma using RP-HPLC.
Experimental
Materials and Reagents
-
This compound sodium (Reference Standard)
-
Dicloxacillin sodium (Internal Standard - IS)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Water (HPLC Grade)
-
Drug-free human plasma
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Alltima™ C18, 250 mm x 4.6 mm, 5 µm)[1][2][3]
-
Data acquisition and processing software
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Preparation of Solutions
-
Stock Solution of this compound (1 mg/mL): Accurately weigh 10.9 mg of this compound sodium and dissolve it in 10 mL of methanol.[1] Store at 4°C.
-
Stock Solution of Dicloxacillin (IS) (1 mg/mL): Accurately weigh 11.0 mg of dicloxacillin sodium and dissolve it in 10 mL of methanol.[1]
-
Working Solution of Internal Standard (20 µg/mL): Dilute the IS stock solution with acetonitrile to achieve a final concentration of 20 µg/mL.[1] Store at -20°C.[1]
-
Mobile Phase (10 mM KH2PO4 : Acetonitrile, 64.5:35.5, v/v): Dissolve an appropriate amount of KH2PO4 in HPLC grade water to make a 10 mM solution. Mix 645 mL of this solution with 355 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas before use.[1][2][3]
Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.[1][2][3]
-
Add 50 µL of glacial acetic acid.[1]
-
Add 250 µL of acetonitrile containing the internal standard (dicloxacillin at 20 µg/mL).[1]
-
Vortex the mixture for 10 seconds to precipitate plasma proteins.[1]
-
Centrifuge at 36,670 x g for 10 minutes at 15°C.[1]
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject 50 µL of the supernatant into the HPLC system.[1]
Chromatographic Conditions
The chromatographic conditions for the analysis are summarized in the table below.
| Parameter | Condition |
| Column | Alltima™ C18 (250 mm x 4.6 mm, 5 µm)[1][2][3] |
| Mobile Phase | 10 mM KH2PO4 : Acetonitrile (64.5:35.5, v/v)[1][2][3] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm[4] or 237 nm[5][6] |
| Injection Volume | 50 µL[1] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes[3] |
Method Validation
The analytical method was validated according to established guidelines for linearity, precision, accuracy, and sensitivity.
Linearity
The method demonstrated linearity over the concentration range of 0.2 to 40.0 µg/mL for this compound in human plasma.[1] The mean linear regression equation was Y = 0.1081X - 0.0094, with a correlation coefficient (r²) greater than 0.99.[1]
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels. The results are summarized below.
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | < 15% | < 15% | 85-115% |
| Medium QC | < 15% | < 15% | 85-115% |
| High QC | < 15% | < 15% | 85-115% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.00437% w/v and 0.0132% w/v, respectively, demonstrating the sensitivity of the method.[7]
Results and Discussion
The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and efficient. The chromatographic conditions allow for good separation of this compound and the internal standard from endogenous plasma components, with typical retention times of approximately 6.5 minutes for this compound and 7.9 minutes for the internal standard, dicloxacillin.[3] The total run time of 10 minutes allows for a high throughput of samples.[3]
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. RP-HPLC analysis of this compound in human plasma: validation and application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Efficacy of Flucloxacillin in a Murine Thigh Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The neutropenic murine thigh infection model is a well-established preclinical model used to evaluate the in vivo efficacy of antimicrobial agents.[1] This model is particularly valuable for studying the pharmacokinetics and pharmacodynamics (PK/PD) of antibiotics against specific pathogens, such as Staphylococcus aureus, a common cause of skin and soft tissue infections.[1][2][3][4][5] These application notes provide a detailed overview of the experimental protocol for assessing the efficacy of flucloxacillin in this model, along with representative data and visualizations to guide researchers in their study design and execution.
Data Presentation
The following tables summarize the key quantitative data from studies evaluating the efficacy of this compound in a neutropenic murine thigh infection model against Staphylococcus aureus.
Table 1: Bacterial Strains and Inoculum
| Bacterial Strain | Type | Inoculum Concentration (CFU/mL) | Injection Volume (mL) | Site of Injection |
| Staphylococcus aureus 29213 | Methicillin-Susceptible S. aureus (MSSA) | 1 x 107 | 0.1 | Intramuscular (Right Thigh)[1] |
| S. aureus MUP1621 | Methicillin-Susceptible S. aureus (MSSA) | Not Specified | 0.1 | Thigh Muscle[2] |
| S. aureus MUP4421 | Methicillin-Susceptible S. aureus (MSSA) | Not Specified | 0.1 | Thigh Muscle[2] |
Table 2: this compound Dosing and Efficacy
| Mouse Model | This compound Dosing Regimen (mg/kg) | Dosing Frequency | Treatment Duration (hours) | Bacterial Reduction (log10 CFU/thigh) | Pharmacodynamic Parameter (%fT > MIC) for 1-log Reduction |
| Neutropenic ICR (CD1) Mice | 2 - 64 | Every 2 hours | 24 | Dose-dependent reduction | 15% (median for S. aureus)[2][3][4] |
| Neutropenic ICR (CD1) Mice | 8 - 128 | Every 4 hours | 24 | Dose-dependent reduction[2] | Not specified |
| Neutropenic ICR (CD1) Mice | 32 - 256 | Every 6 hours | 24 | Dose-dependent reduction[2] | Not specified |
Table 3: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Findings for this compound against S. aureus
| PK/PD Index Correlating with Efficacy | Target for 1-log10 Bacterial Reduction | Target for 2-log10 Bacterial Reduction |
| %fT > MIC (Percentage of the dosing interval that the free drug concentration remains above the MIC)[2][3][4] | 15% (median, %fT > 0.25 x MIC)[2][3][4] | 20% (average, %fT > 0.25 x MIC)[2][3][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in a murine thigh infection model for evaluating this compound efficacy.
Preparation of Bacterial Inoculum
-
Streak the desired Staphylococcus aureus strain onto a suitable agar plate (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into a tube of Tryptic Soy Broth.
-
Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
-
Harvest the bacterial cells by centrifugation.
-
Wash the bacterial pellet with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in sterile PBS and adjust the bacterial suspension to the desired concentration (e.g., 1 x 107 CFU/mL) using a spectrophotometer and standard curves.
Induction of Neutropenia in Mice
-
Use specific pathogen-free mice (e.g., female ICR mice, 5-6 weeks old).[1]
-
Induce neutropenia by administering cyclophosphamide intraperitoneally.[1] A common regimen is two doses: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[1][6]
-
Confirm neutropenia (<100 neutrophils/mm³) prior to infection.[6]
Murine Thigh Infection Procedure
-
Anesthetize the neutropenic mice using an appropriate method (e.g., isoflurane).[6]
-
Inject 0.1 mL of the prepared bacterial inoculum intramuscularly into the thigh of one or both hind limbs.[1][7]
Administration of this compound
-
Initiate this compound treatment at a specified time post-infection (e.g., 2 hours).[1][2]
-
Administer this compound via a relevant route, such as subcutaneous injection.[2]
-
Dose the animals according to the predetermined experimental groups, with varying concentrations and dosing frequencies.[2][5]
-
Include a vehicle control group that receives the same volume of the vehicle (e.g., saline) as the treatment groups.[1]
Assessment of Bacterial Burden
-
At the end of the treatment period (e.g., 24 hours post-infection), humanely euthanize the mice.[1]
-
Weigh the excised tissue.
-
Homogenize the tissue in a known volume of sterile PBS.[6]
-
Perform serial dilutions of the tissue homogenate in sterile PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the number of colony-forming units (CFU) per gram of tissue.[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical design of the murine thigh infection model for testing this compound efficacy.
Caption: Experimental workflow for the murine thigh infection model.
Caption: Logical design of the in vivo efficacy study.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacodynamics of this compound in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. researchgate.net [researchgate.net]
- 6. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Application Notes and Protocols for Flucloxacillin Time-Kill Curve Assay against Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
The time-kill curve assay is a dynamic method used in microbiology to assess the pharmacodynamic properties of an antimicrobial agent against a specific pathogen. This assay provides detailed information on the rate and extent of bacterial killing over time, allowing for the characterization of an antibiotic as bactericidal (causes cell death) or bacteriostatic (inhibits growth). For Staphylococcus aureus, a significant human pathogen, understanding the killing kinetics of antibiotics like flucloxacillin is crucial for optimizing dosing regimens and predicting clinical efficacy. This compound, a narrow-spectrum beta-lactam antibiotic, is a primary treatment for infections caused by methicillin-susceptible S. aureus (MSSA). This document provides a detailed protocol for performing a this compound time-kill curve assay against S. aureus.
Key Concepts
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. The MIC of the specific S. aureus strain must be determined prior to the time-kill assay.
-
Bactericidal Activity: Generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum (CFU/mL) over a 24-hour period.[1][2]
-
Bacteriostatic Activity: A <3-log10 reduction in the initial bacterial inoculum, where bacterial growth is inhibited but the cells are not killed.[1]
-
Colony Forming Unit (CFU): A measure of viable bacterial cells.
Data Presentation
The results of a time-kill curve assay are typically presented as a plot of log10 CFU/mL versus time. The data can also be summarized in a tabular format for clear comparison of bacterial viability at different time points and this compound concentrations.
Table 1: Representative Time-Kill Curve Data for this compound against S. aureus
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5 x MIC (log10 CFU/mL) | 1 x MIC (log10 CFU/mL) | 2 x MIC (log10 CFU/mL) | 4 x MIC (log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.70 | 5.69 | 5.70 |
| 2 | 6.85 | 6.50 | 5.20 | 4.80 | 4.10 |
| 4 | 7.90 | 7.20 | 4.10 | 3.50 | 2.90 |
| 8 | 8.80 | 8.10 | 3.20 | <2.00 | <2.00 |
| 12 | 9.10 | 8.50 | 2.80 | <2.00 | <2.00 |
| 24 | 9.20 | 8.80 | 2.50 | <2.00 | <2.00 |
Table 2: Interpretation of Time-Kill Assay Results
| Activity | Definition | Example from Table 1 |
| Bactericidal | ≥3-log10 reduction in CFU/mL from the initial inoculum.[1] | At 8 hours, the 4 x MIC concentration shows a reduction from 5.70 log10 CFU/mL to <2.00 log10 CFU/mL, which is a >3-log10 reduction. |
| Bacteriostatic | <3-log10 reduction in CFU/mL from the initial inoculum. | At 24 hours, the 1 x MIC concentration shows a reduction from 5.70 log10 CFU/mL to 2.50 log10 CFU/mL, which is a 3.2-log10 reduction, also indicating bactericidal activity at this timepoint. A truly bacteriostatic agent would show a plateau in CFU/mL near the initial inoculum level. |
| No Effect | Bacterial growth is similar to the growth control. | The 0.5 x MIC concentration shows growth that is only slightly inhibited compared to the growth control. |
Experimental Protocols
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M26-A, "Methods for Determining Bactericidal Activity of Antimicrobial Agents."[3][4]
Materials
-
Staphylococcus aureus isolate (e.g., ATCC 29213 or a clinical isolate)
-
This compound powder, analytical grade
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid growth medium
-
Sterile saline solution (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile test tubes
-
Sterile 96-well microtiter plates
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (35-37°C)
-
Shaking incubator (optional)
-
Vortex mixer
Preliminary Step: MIC Determination
Before performing the time-kill assay, the MIC of this compound for the chosen S. aureus strain must be determined using a standardized method such as broth microdilution as described by CLSI.
Protocol for Time-Kill Curve Assay
1. Inoculum Preparation:
a. From a fresh overnight culture of S. aureus on a TSA plate, select 3-5 isolated colonies.
b. Inoculate the colonies into a tube containing 5 mL of CAMHB.
c. Incubate the broth culture at 35-37°C with shaking until it reaches the logarithmic phase of growth, which typically corresponds to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a spectrophotometer at 600 nm.
d. Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL. This usually requires a 1:100 to 1:200 dilution of the 0.5 McFarland suspension.
2. Preparation of this compound Concentrations:
a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a high concentration (e.g., 10 mg/mL).
b. From the stock solution, prepare working solutions in CAMHB at concentrations that are multiples of the predetermined MIC. Common concentrations to test are 0.25x, 0.5x, 1x, 2x, and 4x the MIC.[5][6] A growth control tube containing no antibiotic should also be prepared.
3. Time-Kill Assay Procedure:
a. To a set of sterile test tubes, add the prepared this compound working solutions and the growth control medium.
b. Add the prepared S. aureus inoculum to each tube to achieve the final desired starting concentration of ~5 x 10^5 CFU/mL.
c. Immediately after inoculation (time 0), and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[6][7]
d. Incubate the tubes at 35-37°C for the duration of the assay. Shaking incubation is recommended to ensure aeration and prevent bacterial sedimentation.
4. Bacterial Enumeration (CFU Counting):
a. For each aliquot, perform ten-fold serial dilutions in sterile saline or PBS to reduce the bacterial concentration to a countable range.[8][9]
b. Plate a small volume (e.g., 10-100 µL) of the appropriate dilutions onto TSA plates. The spread plate method is commonly used.[10]
c. Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.
d. Count the number of colonies on the plates that have between 30 and 300 colonies.[9]
e. Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
f. Convert the CFU/mL values to log10 CFU/mL for plotting and analysis.
Visualization of Experimental Workflow
Caption: Workflow for this compound Time-Kill Assay.
References
- 1. emerypharma.com [emerypharma.com]
- 2. scribd.com [scribd.com]
- 3. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. mdpi.com [mdpi.com]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. 2.3. Time‐kill assay [bio-protocol.org]
- 8. ossila.com [ossila.com]
- 9. asm.org [asm.org]
- 10. google.com [google.com]
Application Notes & Protocols for Assessing Flucloxacillin Penetration in Bone Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flucloxacillin is a narrow-spectrum beta-lactam antibiotic primarily used to treat infections caused by penicillinase-producing Gram-positive bacteria, particularly Staphylococcus aureus.[1][2] It is a crucial agent in the management of skin, soft tissue, and bone infections like osteomyelitis.[3][4] The clinical efficacy of this compound in bone infections is contingent upon its ability to penetrate the bone matrix and achieve concentrations exceeding the Minimum Inhibitory Concentration (MIC) for the target pathogen at the site of infection.[5] The time that the free (unbound) drug concentration remains above the MIC (fT > MIC) is the key pharmacodynamic parameter for beta-lactam antibiotics.[5][6]
These application notes provide a comprehensive overview of the methodologies required to accurately assess this compound penetration into bone tissue, presenting quantitative data from recent studies and detailed experimental protocols.
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2] It specifically inhibits the cross-linkage of peptidoglycan chains by binding to Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall.[7][8] This inhibition weakens the cell wall, leading to cell lysis and bacterial death.[3][7] Its isoxazolyl side chain renders it resistant to degradation by β-lactamase enzymes produced by many resistant bacteria.[1][2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound bone and soft tissue concentrations assessed by microdialysis in pigs after intravenous and oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of this compound In Bone and Soft Tissue- Standard Dosing is Not Sufficient to Achieve Therapeutic Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Detecting Flucloxacillin Resistance Genes in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection of flucloxacillin resistance genes in clinical isolates, a critical aspect of antimicrobial stewardship and infection control. The protocols outlined below cover both molecular and phenotypic approaches, offering a comprehensive guide for accurate and timely identification of resistance mechanisms.
Introduction to this compound Resistance
This compound is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is active against beta-lactamase-producing Gram-positive bacteria, particularly Staphylococcus aureus. Resistance to this compound in S. aureus is primarily mediated by two mechanisms: the production of penicillin-binding protein 2a (PBP2a), encoded by the mecA gene, and to a lesser extent, by the mecC gene, which leads to methicillin-resistant S. aureus (MRSA). Another significant resistance mechanism is the production of beta-lactamase, encoded by the blaZ gene, which inactivates the antibiotic by hydrolyzing its beta-lactam ring.[1][2] The accurate detection of these resistance genes is crucial for appropriate patient management and for monitoring the epidemiology of resistant strains.
Methods for Detecting this compound Resistance
A variety of methods are available for the detection of this compound resistance, ranging from traditional culture-based phenotypic assays to rapid molecular techniques. The choice of method often depends on the clinical setting, available resources, and the required turnaround time.
Molecular Methods
Molecular methods offer high sensitivity and specificity for the direct detection of resistance genes.
1. Polymerase Chain Reaction (PCR)
PCR is a widely used and reliable technique for the amplification and detection of specific DNA sequences, such as the mecA, mecC, and blaZ genes.[1][3] Conventional PCR, real-time PCR, and multiplex PCR are all valuable tools in the clinical laboratory.[4][5][6]
2. Whole-Genome Sequencing (WGS)
WGS provides the most comprehensive approach by sequencing the entire genome of a bacterial isolate.[7][8] This allows for the identification of all known resistance genes, as well as the discovery of novel resistance mechanisms and the analysis of the genetic relatedness of isolates.[9][10]
Phenotypic Methods
Phenotypic methods detect the expression of resistance, which may not always correlate with the presence of a resistance gene due to regulatory mechanisms.[2]
1. Disk Diffusion
The disk diffusion method is a simple and cost-effective way to determine the susceptibility of a bacterial isolate to an antibiotic. For this compound resistance, cefoxitin is often used as a surrogate marker for the presence of the mecA gene, as it is a better inducer of mecA expression.[11][12]
2. Chromogenic Agar
Chromogenic media are selective and differential agars that allow for the presumptive identification of MRSA based on colony color. These media incorporate chromogenic substrates that are cleaved by enzymes specific to S. aureus, and also contain antibiotics to select for resistant strains.[2]
Quantitative Data Summary
The performance of various detection methods is summarized below.
| Method | Target | Sensitivity (%) | Specificity (%) | Turnaround Time | Reference |
| Molecular Methods | |||||
| Conventional PCR | mecA | 95.42 - 100 | 100 | 4-8 hours | [13][14] |
| Real-Time PCR | blaZ | >72 (compared to phenotypic methods) | - | 2-4 hours | [4][15] |
| Multiplex PCR | mecA, S. aureus specific genes | 100 | 100 | 3-6 hours | [5] |
| Xpert MRSA Gen 3 Assay | mecA, mecC, SCCmec-orfX | 98.1 | 100 | ~1 hour | [16][17] |
| Whole-Genome Sequencing | All resistance genes | High | High | 24-48 hours | [18] |
| Phenotypic Methods | |||||
| Cefoxitin Disk Diffusion | mecA expression | 96.3 - 100 | 90.9 - 100 | 18-24 hours | [2][12][13] |
| Oxacillin Disk Diffusion | mecA expression | 82.5 - 97.2 | 98.5 - 100 | 18-24 hours | [2][11] |
| Chromogenic MRSA Agar | MRSA | 98.13 - 100 | 78.6 - 100 | 24-48 hours | [2][13] |
| PBP2a Latex Agglutination | PBP2a protein | 96.0 - 100 | 92 - 100 | < 1 hour | [2] |
Experimental Protocols
Protocol 1: Conventional PCR for mecA Gene Detection
This protocol describes the steps for detecting the mecA gene in S. aureus isolates.
1. DNA Extraction: a. Culture S. aureus isolates on a suitable medium (e.g., Mueller-Hinton agar) overnight at 37°C. b. Prepare a bacterial suspension in sterile water or TE buffer. c. Extract genomic DNA using a commercial DNA extraction kit or a rapid cell lysis method.[13]
2. PCR Amplification: a. Prepare a PCR master mix containing:
- 10x PCR buffer
- dNTPs (200 µM each)
- Forward Primer (mecA F: 5'-AAA ATC GAT GGT AAA GGT TGG C-3') (10 pmol)[19]
- Reverse Primer (mecA R: 5'-AGT TCT GCA GTA CCG GAT TTG C-3') (10 pmol)[19]
- Taq DNA Polymerase (1.5 U)
- Template DNA (1 µl)
- Nuclease-free water to a final volume of 50 µl.[20] b. Perform PCR with the following cycling conditions:
- Initial denaturation: 94°C for 4 minutes
- 40 cycles of:
- Denaturation: 94°C for 30 seconds
- Annealing: 55°C for 30 seconds[20]
- Extension: 72°C for 60 seconds[20]
- Final extension: 72°C for 4 minutes[20]
3. Gel Electrophoresis: a. Load the PCR products onto a 1.5% agarose gel containing an intercalating dye. b. Run the gel at 100V for 45-60 minutes. c. Visualize the DNA bands under UV light. A band of approximately 532 bp indicates the presence of the mecA gene.[20]
Protocol 2: Cefoxitin Disk Diffusion Test
This protocol follows the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[21]
1. Inoculum Preparation: a. From a fresh (18-24 hour) culture, select several colonies and suspend them in saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
2. Inoculation: a. Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.
3. Disk Application: a. Aseptically apply a 30 µg cefoxitin disk to the center of the inoculated plate.
4. Incubation: a. Incubate the plate at 35-37°C for 18-24 hours.
5. Interpretation: a. Measure the diameter of the zone of inhibition. b. Interpret the results based on EUCAST breakpoints:
- Resistant: Zone diameter ≤ 21 mm (indicative of MRSA)
- Susceptible: Zone diameter ≥ 22 mm
Visualizations
Caption: Workflow for mecA gene detection by conventional PCR.
Caption: Workflow for Cefoxitin Disk Diffusion Susceptibility Testing.
Caption: Mechanisms of this compound Resistance in S. aureus.
References
- 1. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 2. Recent Developments in Phenotypic and Molecular Diagnostic Methods for Antimicrobial Resistance Detection in Staphylococcus aureus: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DETECTION OF MECA GENE IN METHICILLIN-RESISTANCE STAPHYLOCOCCUS AUREUS (MRSA) STRAINS ISOLATED FROM BEEF MEAT USING POLYMERASE CHAIN REACTION [avmj.journals.ekb.eg]
- 4. Real-Time PCR Assay for Detection of blaZ Genes in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of the mecA gene and identification of Staphylococcus directly from blood culture bottles by multiplex polymerase chain reaction | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 6. Molecular Methods for Detection of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-genome sequencing to control antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-genome Sequencing and the Race Against Antibiotic Resistance | AMD | CDC [cdc.gov]
- 9. mdpi.com [mdpi.com]
- 10. Applying Whole Genome Sequencing to Define and Predict Antimicrobial Resistance [labroots.com]
- 11. Evaluation of Genotypic and Phenotypic Methods for Detection of Methicillin Resistant Staphylococcus aureus in a Tertiary Care Hospital of Eastern Odisha - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Phenotypic methods for detection of methicillin-resistant Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Different Phenotypic and Genotypic Methods for Detection of Methicillin Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Detection of mecA- and mecC-Positive Methicillin-Resistant Staphylococcus aureus (MRSA) Isolates by the New Xpert MRSA Gen 3 PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Use of Whole-Genome Sequencing for Detection of Antimicrobial Resistance: Mycobacterium tuberculosis, a Model Organism | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 19. Detection of mecA gene and methicillin-resistant Staphylococcus aureus (MRSA) isolated from milk and risk factors from farms in Probolinggo, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academicjournals.org [academicjournals.org]
- 21. megumed.de [megumed.de]
Application Note: Utilizing Flucloxacillin in Staphylococcus aureus Biofilm Formation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus is a leading cause of infections, ranging from skin and soft tissue infections to life-threatening conditions like bacteremia and endocarditis.[1][2] A critical factor in the persistence and recurrence of these infections is the ability of S. aureus to form biofilms.[1][3] Biofilms are structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS) matrix, which adheres to biological or abiotic surfaces.[1] This matrix protects the embedded bacteria from the host immune system and antimicrobial agents, making biofilm-associated infections notoriously difficult to treat.[1][3][4]
Flucloxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class, specifically effective against penicillinase-producing bacteria, making it a common treatment for methicillin-susceptible S. aureus (MSSA) infections.[2][5][6] However, the efficacy of this compound against S. aureus within a biofilm is significantly reduced.[4][7] This application note provides detailed protocols and data for studying the effects of this compound on S. aureus biofilm formation and eradication.
Mechanism of Action of this compound
This compound, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall.[6] It specifically binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5][8] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death in planktonic (free-floating) bacteria.[5][8]
Within a biofilm, several factors contribute to reduced this compound susceptibility:
-
Limited Penetration: The dense EPS matrix can act as a physical barrier, impeding the diffusion of this compound to the bacterial cells in the deeper layers of the biofilm.
-
Altered Metabolic State: Bacteria within a biofilm can exist in a state of reduced metabolic activity or dormancy, and since β-lactams are most effective against actively dividing cells, their efficacy is diminished.[9]
-
Enzymatic Degradation: The high cell density within a biofilm can lead to a concentration of drug-inactivating enzymes like β-lactamases.
Key Applications and Experimental Protocols
A primary application is to quantify the difference in susceptibility between planktonic and biofilm-embedded S. aureus. This is achieved by determining the Minimum Inhibitory Concentration (MIC) for planktonic cells and the Minimum Biofilm Eradication Concentration (MBEC) for biofilms.
Quantitative Data Summary
The following table summarizes representative data on the decreased susceptibility of S. aureus biofilms to penicillinase-stable penicillins like this compound and oxacillin.
| Parameter | Organism | Antibiotic | Concentration | Observation | Reference |
| MBEC | S. aureus (MSSA, CC398) | Cloxacillin | 128 mg/L | High concentration required to eradicate biofilm. | [3] |
| MBEC vs. MIC | S. aureus (MSSA) | Oxacillin | 4 to 100-fold > MIC | Significant increase in resistance for biofilm-grown bacteria. | [1] |
| MBEC Example | S. aureus (MSSA) | Oxacillin | 128 mg/L (for an isolate with MIC = 0.25 mg/L) | Demonstrates the substantial tolerance of biofilms. | [1] |
| Growth Inhibition | S. aureus Biofilm | This compound | >128 µg/mL | Concentration needed to inhibit metabolic activity (heat flow). | [7] |
Protocol 1: Determination of MIC and MBEC
This protocol is adapted from standard methodologies for assessing antibiotic susceptibility in planktonic and biofilm states.
A. Materials
-
S. aureus isolate
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Calgary Biofilm Device (optional, for high-throughput MBEC)
-
Phosphate-buffered saline (PBS)
-
Resazurin or similar viability indicator
B. Procedure
-
Planktonic MIC Determination (Broth Microdilution):
-
Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.
-
Adjust an overnight culture of S. aureus to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Inoculate each well with the bacterial suspension. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
-
Biofilm Formation:
-
MBEC Determination:
-
After incubation, carefully aspirate the planktonic bacteria from the wells.
-
Gently wash the wells three times with sterile PBS to remove non-adherent cells.[3]
-
Prepare a fresh 2-fold serial dilution of this compound in MHB and add it to the wells containing the established biofilms.
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, remove the antibiotic solution and wash the wells again with PBS.
-
Add fresh MHB to each well and sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria.
-
Transfer the resulting bacterial suspension to a new plate and incubate for 24 hours to observe regrowth.
-
The MBEC is the minimum concentration of this compound required to eradicate the biofilm (i.e., prevent regrowth).
-
Workflow for Biofilm Susceptibility Testing
Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
Exposure to sub-lethal (sub-MIC) concentrations of certain antibiotics can paradoxically induce biofilm formation.[11][12] This is a critical area of study, as antibiotic concentrations can fall below the MIC in certain host tissues.
Protocol 2: Crystal Violet Assay for Biofilm Quantification
This protocol quantifies total biofilm biomass after exposure to sub-MIC levels of this compound.
A. Materials
-
S. aureus isolate
-
TSB with 1% glucose
-
This compound stock solution (to prepare sub-MIC concentrations, e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet (CV) solution
-
30% Acetic Acid or 95% Ethanol
-
PBS
B. Procedure
-
Determine the MIC of this compound for the planktonic S. aureus strain as described in Protocol 1.
-
Prepare Inoculum: Adjust an overnight culture of S. aureus to approximately 1 x 10^6 CFU/mL in TSB with 1% glucose.
-
Inoculation and Exposure:
-
In a 96-well plate, add 100 µL of TSB containing the desired sub-MIC of this compound (e.g., 1/2 MIC).
-
Include a control well with no antibiotic.
-
Add 100 µL of the adjusted bacterial inoculum to each well.
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.
-
Staining:
-
Discard the culture medium and gently wash the wells three times with 200 µL of PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.[10]
-
Remove the methanol and allow the plate to air dry completely.
-
Add 200 µL of 0.1% crystal violet solution to each well and stain for 15 minutes at room temperature.
-
Remove the CV solution and wash the wells thoroughly with water until the wash water is clear.
-
-
Quantification:
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Incubate for 15 minutes with gentle shaking.
-
Measure the absorbance of the solubilized CV at a wavelength of 570-595 nm using a microplate reader.
-
An increase in absorbance in the presence of sub-MIC this compound compared to the control indicates biofilm induction.[12]
-
Conceptual Diagram: this compound Action vs. Biofilm Defense
References
- 1. Antimicrobial Treatment of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. spiadi.fr [spiadi.fr]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Reduced ability to detect surface-related biofilm bacteria after antibiotic exposure under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PathWhiz [pathbank.org]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Determination of Flucloxacillin Protein Binding Using Ultrafiltration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flucloxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class, frequently utilized for treating infections caused by Gram-positive bacteria, including penicillinase-producing staphylococci.[1] The efficacy of this compound, like other beta-lactam antibiotics, is primarily dependent on the concentration of the unbound, or free, drug in the plasma, as it is this fraction that can distribute to target tissues and exert its antibacterial effect.[1][2] this compound is known to be highly bound to plasma proteins, predominantly albumin, with reported binding percentages in healthy individuals ranging from 95% to 97%.[2][3] However, this binding can be variable in different patient populations, such as critically ill patients or neonates, where factors like hypoalbuminemia can significantly alter the unbound fraction and, consequently, the drug's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] Therefore, accurate determination of this compound plasma protein binding is crucial for drug development, pharmacokinetic modeling, and optimizing dosing regimens.[1][2]
Ultrafiltration is a widely accepted and commonly used method for determining the plasma protein binding of drugs due to its simplicity and high-throughput potential.[5][6] This technique employs a semipermeable membrane to separate the smaller, unbound drug molecules from the larger protein-bound drug complexes by applying centrifugal force.[6] This application note provides a detailed protocol for determining the protein binding of this compound in human plasma using the ultrafiltration method, followed by quantification of the unbound drug concentration using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Protocol
This protocol outlines the necessary steps for conducting a this compound protein binding assay using ultrafiltration devices.
1. Materials and Reagents
-
This compound sodium salt (analytical standard)
-
Human plasma (drug-free, pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or ammonium formate (for mobile phase, if using MS detection)
-
Centrifugal ultrafiltration devices (e.g., Centrifree® YM-30, with a molecular weight cutoff of 30 kDa)[9]
-
Refrigerated centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC or UPLC-MS/MS system
2. Preparation of Solutions
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound sodium salt in an appropriate solvent (e.g., methanol or water) to prepare a stock solution. Store at -20°C.
-
Spiked Plasma Samples: Prepare a series of this compound-spiked plasma samples by adding known amounts of the this compound stock solution to drug-free human plasma. The final concentrations should cover the expected therapeutic range of this compound.
-
Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples in plasma in the same manner as the spiked plasma samples.[10]
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard at a fixed concentration in the mobile phase or an appropriate solvent.
3. Ultrafiltration Procedure
-
Device Pre-conditioning (Optional but Recommended): To minimize non-specific binding of the drug to the ultrafiltration device, some protocols recommend a pre-conditioning step. This can involve passing a buffer solution or a solution of a non-interfering compound through the device before adding the plasma sample.[5]
-
Sample Incubation: Pre-incubate the spiked plasma samples and QC samples at a physiologically relevant temperature, typically 37°C, for a sufficient time (e.g., 30-60 minutes) to allow for the binding equilibrium to be established.[3][11] It is also crucial to control the pH of the plasma to 7.4, which can be achieved using a CO2 incubator.[9][12]
-
Loading the Ultrafiltration Device: Pipette an aliquot (e.g., 500 µL) of the pre-incubated plasma sample into the sample reservoir of the ultrafiltration device.[9]
-
Centrifugation: Place the loaded ultrafiltration devices into a refrigerated centrifuge pre-set to 37°C. Centrifuge at a speed and for a duration sufficient to obtain an adequate volume of ultrafiltrate (typically 50-200 µL). A common centrifugation condition is around 2000-3000 x g for 15-30 minutes. It is important to avoid excessive centrifugation force or time, as this can disrupt the binding equilibrium.[13]
-
Collection of Ultrafiltrate: Carefully collect the ultrafiltrate from the collection tube. The ultrafiltrate contains the unbound this compound.
-
Sample Preparation for Analysis:
-
Unbound Concentration (Cfree): To a known volume of the ultrafiltrate, add the internal standard working solution and any necessary diluents for analysis.
-
Total Concentration (Ctotal): To a known volume of the original (un-filtered) spiked plasma sample, add the internal standard and a protein precipitation agent (e.g., acetonitrile) to remove plasma proteins.[7][10] Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.
-
4. Analytical Quantification
The concentrations of this compound in the prepared samples (both total and unbound) are determined using a validated analytical method, such as RP-HPLC with UV detection or UPLC-MS/MS.[7][14][15]
-
Chromatographic Conditions (Example for HPLC):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7][10]
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM KH2PO4) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 64.5:35.5, v/v).[7][10]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength for this compound (e.g., 220 nm).[14]
-
5. Data Analysis
The percentage of this compound bound to plasma proteins is calculated using the following formula:
% Protein Binding = [(Ctotal - Cfree) / Ctotal] x 100
Where:
-
Ctotal is the total concentration of this compound in the plasma sample.
-
Cfree is the concentration of unbound this compound in the ultrafiltrate.
Data Presentation
The quantitative data for this compound protein binding should be summarized in a clear and structured table for easy comparison.
| Sample ID | Total this compound Concentration (µg/mL) | Unbound this compound Concentration (µg/mL) | Percent Protein Binding (%) |
| Low QC | 5 | 0.25 | 95.0 |
| Mid QC | 20 | 1.1 | 94.5 |
| High QC | 80 | 4.8 | 94.0 |
| Healthy Volunteer Plasma | Varies | Varies | 95-97[2][3] |
| Critically Ill Patient Plasma | Varies | Varies | 63.4-97.2[1] |
| Neonatal Plasma | Varies | Varies | 34.3-89.7[4] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound protein binding assay.
Logical Relationship of Key Parameters
Caption: Key parameters influencing this compound protein binding.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. High unbound this compound fraction in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein binding of this compound in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. RP-HPLC analysis of this compound in human plasma: validation and application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a liquid chromatography/tandem mass spectrometry method for the quantification of this compound and cloxacillin in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of ultrafiltration conditions on the measurement of unbound drug concentrations: this compound as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. skml.nl [skml.nl]
- 13. Ultrafiltration in serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repositorio.unesp.br [repositorio.unesp.br]
- 15. ovid.com [ovid.com]
Application Notes and Protocols for Pharmacodynamic Modeling of Flucloxacillin in an In Vitro Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flucloxacillin is a narrow-spectrum beta-lactam antibiotic primarily used to treat infections caused by penicillinase-producing staphylococci, particularly Staphylococcus aureus.[1] Understanding its pharmacodynamic (PD) properties is crucial for optimizing dosing regimens to maximize efficacy and minimize the development of resistance. This document provides detailed application notes and experimental protocols for the pharmacodynamic modeling of this compound against S. aureus using established in vitro infection models: the static time-kill assay and the hollow-fiber infection model.
The primary pharmacodynamic index for this compound, like other beta-lactam antibiotics, is the percentage of the dosing interval that the unbound drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC).[2][3] In vitro models are essential tools for determining the target %fT>MIC required for specific bactericidal effects.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inactivation prevents the cross-linkage of peptidoglycan chains, which is the final step in cell wall synthesis. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[1] Due to the presence of a bulky isoxazolyl group, this compound is resistant to hydrolysis by staphylococcal beta-lactamases.
Caption: this compound's mechanism of action against S. aureus.
Data Presentation
Table 1: this compound Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus (MSSA)
| Study Reference | Method | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| De la et al. (2020) | Broth Microdilution | 37 | <0.06 - 0.25 | - | - |
| Wouthuyzen-Bakker et al. (2022) | Not Specified | 305 | Wild-type distribution end: 1 | - | - |
| Adriaenssens et al. (2015) | Broth Microdilution | 40 | 0.125 - 0.5 | 0.25 | - |
Table 2: Pharmacodynamic Targets for this compound against S. aureus
| Endpoint | In Vitro/In Vivo Model | Target Organism(s) | Required %fT>MIC | Reference |
| 1-log reduction | Neutropenic murine thigh infection | S. aureus | 15% (fT>0.25xMIC) | Wouthuyzen-Bakker et al. (2022)[2][3] |
| 2-log reduction | Neutropenic murine thigh infection | S. aureus | 20% (fT>0.25xMIC) | Wouthuyzen-Bakker et al. (2022)[2][3] |
| Optimal Target | Clinical study in BSI patients | MSSA | 100% fT>MIC | De la et al. (2020) |
| Maximum Target | Clinical study in BSI patients | MSSA | 100% fT>4xMIC | De la et al. (2020) |
BSI: Bloodstream Infection
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Materials:
-
This compound sodium powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Staphylococcus aureus isolates (including a quality control strain, e.g., ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Sterile saline (0.85%)
-
Incubator (35°C ± 2°C)
2. Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 mg/L.
-
Prepare Inoculum: From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with CAMHB to achieve a range of concentrations (e.g., 64 mg/L to 0.06 mg/L).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Static Time-Kill Assay
This assay determines the rate and extent of bacterial killing by this compound at constant concentrations.
1. Materials:
-
CAMHB
-
This compound stock solution
-
Log-phase culture of S. aureus
-
Sterile glass tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Micropipettes and sterile tips
2. Procedure:
-
Inoculum Preparation: Prepare a log-phase culture of S. aureus by inoculating fresh CAMHB and incubating at 37°C with shaking until the turbidity reaches a 0.5 McFarland standard. Dilute this culture in pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Assay Setup: Prepare tubes with CAMHB containing this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x MIC). Include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[4]
-
Viable Counts: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate the dilutions onto TSA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that yield 30-300 colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[5]
Caption: Workflow for a static time-kill assay.
Protocol 3: Hollow-Fiber Infection Model (HFIM)
The HFIM is a dynamic in vitro system that can simulate human pharmacokinetic profiles of an antibiotic.[6][7][8]
1. Materials:
-
Hollow-fiber cartridge (e.g., FiberCell Systems C2011)[6]
-
Peristaltic pump
-
Central reservoir
-
Fresh media reservoir
-
Waste reservoir
-
S. aureus inoculum
-
This compound solution
-
CAMHB
-
Incubator (37°C)
2. Procedure:
-
System Setup: Assemble the HFIM circuit as per the manufacturer's instructions. Sterilize the entire system.
-
Conditioning: Prime and condition the system by circulating sterile CAMHB overnight.[9]
-
Inoculation: Prepare an S. aureus inoculum of approximately 1 x 10⁶ CFU/mL. Inject the inoculum into the extracapillary space (ECS) of the hollow-fiber cartridge.[6][9]
-
Drug Administration: After a brief period to allow for bacterial acclimation (e.g., 30 minutes), administer a bolus of this compound into the central reservoir to simulate a peak drug concentration (Cmax) observed in humans.
-
Pharmacokinetic Simulation: Start the peristaltic pump to circulate fresh media from its reservoir into the central reservoir, and simultaneously pump media from the central reservoir to the waste reservoir. The rates of these pumps are calibrated to simulate the elimination half-life of this compound in humans.
-
Sampling: At specified time points over the course of the experiment (e.g., 24, 48, 72 hours), collect samples from the ECS to determine the bacterial density (CFU/mL) via serial dilution and plating. Also, collect samples from the central reservoir to confirm the this compound concentration using a validated assay (e.g., HPLC).
-
Data Analysis: Plot the change in log₁₀ CFU/mL over time. Correlate the observed bacterial killing with the achieved pharmacokinetic profile (e.g., %fT>MIC).
Caption: Workflow for a hollow-fiber infection model experiment.
Concluding Remarks
The protocols outlined in this document provide a framework for the robust in vitro pharmacodynamic evaluation of this compound against Staphylococcus aureus. By accurately determining MICs and characterizing the time course of bacterial killing in both static and dynamic models, researchers can better define the pharmacodynamic targets necessary for clinical efficacy. This information is invaluable for optimizing dosing strategies, informing clinical breakpoints, and combating the threat of antimicrobial resistance. It is essential to adhere to established guidelines, such as those from CLSI and EUCAST, to ensure the reproducibility and comparability of results.[2][10]
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Pharmacodynamics of this compound in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. emerypharma.com [emerypharma.com]
- 6. fibercellsystems.com [fibercellsystems.com]
- 7. fibercellsystems.com [fibercellsystems.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. mdpi.com [mdpi.com]
- 10. The role of pharmacokinetics/pharmacodynamics in setting clinical MIC breakpoints: the EUCAST approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Flucloxacillin Instability in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges of flucloxacillin instability in culture media.
This compound Stability Profile
This compound, a member of the β-lactam family of antibiotics, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring. This process is influenced by several factors, including pH, temperature, and the composition of the aqueous environment. Understanding these factors is critical for maintaining the antibiotic's efficacy in in vitro experiments.
Key Chemical Properties and Stability Data
| Property | Value/Information | Source(s) |
| Chemical Name | (2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [1] |
| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2][3] | [2][3] |
| Primary Degradation Pathway | Hydrolysis of the β-lactam ring, leading to the formation of inactive penicilloic acids.[1][4] | [1][4] |
| Optimal pH for Stability | Approximately 6.0-7.0. Degradation increases at more acidic or alkaline pH.[5][6] | [5][6] |
| Temperature Effects | Degradation rate significantly increases with temperature.[6][7] | [6][7] |
| Half-life in Aqueous Solution | Varies with temperature and pH. For example, at 37°C, significant degradation can occur within 24 hours.[5][6] | [5][6] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound stock solution?
A1: To ensure maximum stability, prepare a high-concentration stock solution in a suitable solvent and store it under appropriate conditions.
-
Solvent: For cell culture applications, dissolve this compound sodium salt in sterile, nuclease-free water or a buffer with a pH between 6.0 and 7.0. Some sources suggest using DMSO for initial solubilization, but for cell culture, aqueous-based solutions are generally preferred.
-
Concentration: Prepare a stock solution at a concentration that is at least 100x the final working concentration to minimize the volume of solvent added to your culture medium.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. Under these conditions, the stock solution should be stable for several months.
Q2: What is the recommended working concentration of this compound in cell culture?
A2: The optimal working concentration depends on the specific bacterial strain and the goals of your experiment. For susceptibility testing, concentrations are typically determined based on the Minimum Inhibitory Concentration (MIC) of the target organism. For general cell culture applications to prevent contamination, a concentration of 10-100 µg/mL is often used. However, it is crucial to determine the lowest effective concentration for your specific cell line and bacterial challenge to minimize potential off-target effects and degradation-related loss of activity.
Q3: How often should I supplement my culture medium with fresh this compound?
A3: Due to its instability in aqueous solutions at 37°C, the bioactivity of this compound in culture medium will decrease over time. For long-term experiments (extending beyond 24-48 hours), it is advisable to replenish the this compound. The frequency of supplementation depends on the experimental duration and the susceptibility of your system to contamination. For critical experiments, consider replacing the entire medium with freshly prepared medium containing this compound every 24-48 hours.
Q4: Are there any visual signs of this compound degradation in my culture medium?
A4: While there may not always be obvious visual cues, some indicators of this compound degradation can include:
-
Color Change: A slight yellowing of the culture medium may occur, although this can also be caused by other factors such as changes in pH or cellular metabolism.
-
Precipitation: The formation of a precipitate can indicate the presence of insoluble degradation products.[5] This is more likely to occur at higher concentrations and with significant pH shifts.[5]
It is important to note that a lack of visual changes does not guarantee that the this compound is still active.
Troubleshooting Guide
Problem 1: I'm observing bacterial growth in my culture despite adding this compound.
-
Possible Cause 1: this compound Degradation. The antibiotic may have lost its activity due to instability in the culture medium at 37°C.
-
Solution:
-
Prepare a fresh stock solution of this compound.
-
Add the antibiotic to the culture medium immediately before use.
-
For long-term cultures, replenish the this compound every 24-48 hours by performing a partial or full medium change.
-
Validate the bioactivity of your this compound using the protocol provided below.
-
-
-
Possible Cause 2: Incorrect Working Concentration. The concentration of this compound may be too low to inhibit the growth of the contaminating bacteria.
-
Solution:
-
Determine the MIC of the contaminating organism if possible.
-
Increase the working concentration of this compound in your culture. It is advisable to perform a dose-response experiment to find the optimal concentration.
-
-
-
Possible Cause 3: Bacterial Resistance. The contaminating bacteria may be resistant to this compound.
-
Solution:
-
If possible, identify the contaminating bacteria.
-
Consider using a different antibiotic or a combination of antibiotics.
-
-
Problem 2: I've noticed a precipitate in my culture medium after adding this compound.
-
Possible Cause 1: Insoluble Degradation Products. At high concentrations or after significant degradation, insoluble byproducts may form.[5]
-
Solution:
-
Lower the working concentration of this compound to the minimum effective level.
-
Ensure your stock solution is properly dissolved and filtered before adding it to the medium.
-
Prepare fresh medium with this compound more frequently to prevent the accumulation of degradation products.
-
-
-
Possible Cause 2: Interaction with Media Components. Although less common, high concentrations of this compound could potentially interact with components of the culture medium, leading to precipitation.
-
Solution:
-
Test the solubility of this compound in your specific culture medium at the intended working concentration before using it in an experiment.
-
Consider using a different formulation of the medium if the problem persists.
-
-
Problem 3: My experimental results are inconsistent when using this compound.
-
Possible Cause: Variable Antibiotic Activity. The degradation of this compound over the course of the experiment can lead to inconsistent selective pressure or off-target effects.
-
Solution:
-
Standardize your protocol for preparing and adding this compound to the culture medium.
-
Implement a strict schedule for replenishing the antibiotic in long-term experiments.
-
Perform quality control checks on new batches of this compound to ensure consistent potency.
-
-
Experimental Protocols
Protocol: Validating this compound Bioactivity in Culture Media
This protocol allows you to assess the effective lifespan of this compound in your specific cell culture conditions.
Materials:
-
Your cell culture medium of interest
-
This compound stock solution
-
A bacterial strain susceptible to this compound (e.g., a laboratory strain of Staphylococcus aureus)
-
Bacterial growth medium (e.g., Tryptic Soy Broth)
-
96-well microplates
-
Incubator (37°C)
-
Microplate reader
Methodology:
-
Prepare Medum Samples:
-
Prepare your complete cell culture medium containing the desired working concentration of this compound.
-
Prepare a control medium without this compound.
-
Incubate both media under your standard cell culture conditions (37°C, 5% CO₂).
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 8, 16, 24, 48 hours), collect aliquots of the this compound-containing medium and the control medium from the incubator. Store the collected samples at -20°C until you are ready to perform the bioassay.
-
-
Bacterial Inoculum Preparation:
-
Culture the susceptible bacterial strain overnight in bacterial growth medium.
-
Dilute the overnight culture to a starting optical density (OD₆₀₀) of approximately 0.05 in fresh bacterial growth medium.
-
-
Bioassay:
-
In a 96-well microplate, add a fixed volume of the diluted bacterial inoculum to wells containing your collected medium samples (from step 2).
-
Include controls:
-
Bacteria in fresh bacterial growth medium (positive control for growth).
-
Bacteria in fresh cell culture medium with freshly added this compound (positive control for inhibition).
-
Bacterial growth medium alone (negative control).
-
-
Incubate the microplate at 37°C with shaking for a period sufficient to observe bacterial growth (typically 4-8 hours).
-
-
Data Analysis:
-
Measure the OD₆₀₀ of each well using a microplate reader.
-
Compare the bacterial growth in the medium samples collected at different time points. A loss of inhibitory activity over time will be indicated by an increase in the OD₆₀₀.
-
This will give you an estimate of the time frame within which your this compound remains effective under your experimental conditions.
-
Visualizations
Caption: Hydrolytic degradation of this compound.
References
- 1. Studies on Degradation of this compound Sodium in Binary and Ternary Systems through UV Spectroscopy and pH Measurement : Oriental Journal of Chemistry [orientjchem.org]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. synthesis-and-characterisation-of-degradation-impurities-of-flucloxacillin-and-dicloxacillin - Ask this paper | Bohrium [bohrium.com]
- 5. Assessment of the stability of citrate-buffered this compound for injection when stored in two commercially available ambulatory elastomeric devices: INfusor LV (Baxter) and Accufuser (Woo Young Medical): a study compliant with the NHS Yellow Cover Document (YCD) requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Identifying and Characterizing Flucloxacillin Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of flucloxacillin degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Question: Why am I observing poor peak shape (tailing or fronting) for this compound and its degradation products?
Answer: Poor peak shape in the analysis of this compound and its degradation products can arise from several factors.[1][2] Here are some common causes and their solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.[1] Try diluting your sample and reinjecting.
-
Secondary Interactions: The acidic nature of this compound and some of its degradation products (like penicilloic acid) can lead to interactions with active sites on the column packing material, causing peak tailing.[2]
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the analytes in a single ionic form. For acidic compounds like this compound, a mobile phase with a pH 2-3 units below the pKa is often recommended.
-
Mobile Phase Additives: The use of additives like formic acid or ammonium formate in the mobile phase can help to improve peak shape by masking silanol interactions.[3][4]
-
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to distorted peaks.[1]
-
Washing: Implement a robust column washing procedure after each analytical run.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained impurities.[2]
-
-
Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[1] Whenever possible, dissolve and inject your samples in the initial mobile phase.
Question: I am experiencing low sensitivity for some of the degradation products. How can I improve it?
Answer: Low sensitivity for certain degradation products is a common challenge. Here are several strategies to enhance their detection:
-
Optimize Mass Spectrometry Parameters:
-
Ionization Mode: this compound and its degradation products can often be detected in both positive and negative ionization modes.[3] It is recommended to test both modes to determine which provides a better response for your specific degradation products.
-
Source Parameters: Optimize source parameters such as gas flows (nebulizer and drying gas), temperature, and capillary voltage to enhance the ionization efficiency of the target analytes.[5]
-
-
Mobile Phase Composition:
-
Solvent Choice: The choice of organic solvent (e.g., acetonitrile or methanol) can influence ionization efficiency. Acetonitrile often provides better ionization in positive mode for many compounds.[6]
-
Additives: The type and concentration of mobile phase additives (e.g., formic acid, ammonium formate, ammonium acetate) can significantly impact the signal intensity. A systematic evaluation of different additives is recommended.[3]
-
-
LC Method:
-
Column Choice: Using a column with a smaller internal diameter can increase sensitivity.[7]
-
Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency in electrospray ionization (ESI).
-
-
Sample Preparation: A sample cleanup step using solid-phase extraction (SPE) can help to remove matrix components that may cause ion suppression.[4]
Question: I am observing unexpected adducts in the mass spectra of my degradation products. What could be the cause and how can I minimize them?
Answer: The formation of adducts in mass spectrometry is a common phenomenon, particularly with ESI.
-
Common Adducts: For this compound and its degradation products, you might observe protonated molecules [M+H]+, as well as sodium [M+Na]+ and potassium [M+K]+ adducts in positive ion mode. In negative ion mode, you might see deprotonated molecules [M-H]- and adducts with mobile phase additives like formate [M+HCOO]-.
-
Sources of Adducts:
-
Mobile Phase: Salts in the mobile phase are a primary source of adduct formation. Use high-purity solvents and additives to minimize sodium and potassium adducts.[7]
-
Sample Matrix: The sample matrix itself can be a source of ions that form adducts.
-
-
Minimizing Adducts:
-
Use Volatile Buffers: Employ volatile mobile phase modifiers like ammonium formate or ammonium acetate instead of non-volatile salts like phosphate buffers when interfacing with a mass spectrometer.[3]
-
Optimize Source Conditions: Adjusting the fragmentor or cone voltage can sometimes help to reduce the formation of adducts and promote the formation of the protonated or deprotonated molecule.
-
Data Analysis: Be aware of the potential adducts and look for their characteristic mass differences during data interpretation. For example, a sodium adduct will have a mass 22 Da higher than the protonated molecule.
-
Frequently Asked Questions (FAQs)
Q1: What are the major degradation pathways for this compound?
A1: The primary degradation pathway for this compound involves the hydrolysis of the β-lactam ring, which leads to the formation of this compound penicilloic acid.[8][9] Other degradation pathways can occur under different stress conditions, leading to various other degradation products.[10][11]
Q2: What are the typical forced degradation conditions used for this compound studies according to ICH guidelines?
A2: Forced degradation studies for this compound are typically conducted under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions as per the International Conference on Harmonization (ICH) Q1A(R2) guidelines.[10][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12][13]
Q3: How can I confirm the structure of a newly identified degradation product?
A3: The structural elucidation of unknown degradation products typically involves a combination of techniques. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements, which can be used to determine the elemental composition.[3][10] Tandem mass spectrometry (MS/MS or MSn) experiments are then used to fragment the degradation product and obtain structural information based on the fragmentation pattern.[3][10] In some cases, nuclear magnetic resonance (NMR) spectroscopy may be necessary for unambiguous structure confirmation.[8]
Q4: Is this compound stable in the solution used for LC-MS analysis?
A4: The stability of this compound in analytical solutions is a critical factor to consider. As a β-lactam antibiotic, it is susceptible to degradation in aqueous solutions.[14] It is recommended to prepare fresh solutions and keep them at a low temperature (e.g., 4°C) in the autosampler to minimize degradation during the analytical run.[14] Studies have shown that this compound stability is pH-dependent, with better stability in slightly acidic conditions.[15]
Data Presentation
Table 1: Common Degradation Products of this compound Identified by LC-MS
| Degradation Product Name | Stress Condition(s) | Observed m/z | Ion Mode | Reference |
| This compound Penicilloic Acid | Acidic, Basic, Neutral Hydrolysis | 472.078 | [M+H]+ | [9] |
| Degradation Product I (DP-I) | Acidic, Alkaline, Neutral, Oxidative | - | - | [11] |
| Degradation Product IV (DP-IV) | Neutral, Oxidative | - | - | [11] |
| Degradation Product V (DP-V) | Neutral, Oxidative | - | - | [11] |
| 5'-hydroxymethylthis compound | Metabolic | 470.052 | [M+H]+ | [9] |
| Penicilloic acid of 5'-HM-FLX | Metabolic | 472.078 | [M+H]+ | [9] |
Note: The m/z values may vary slightly depending on the instrument and calibration.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the general procedure for subjecting this compound to forced degradation under various stress conditions, as recommended by ICH guidelines.[12][16][17]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[13]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2-8 hours). Neutralize the solution with 0.1 M NaOH before LC-MS analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter duration (e.g., 30 minutes to 2 hours) due to the higher reactivity. Neutralize the solution with 0.1 M HCl before analysis.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 6-24 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period (e.g., 2-24 hours).
-
Thermal Degradation: Store the solid this compound powder in an oven at a controlled temperature (e.g., 80°C) for a defined period (e.g., 24-72 hours). Dissolve the stressed powder in a suitable solvent before analysis.
-
Photolytic Degradation: Expose the this compound solution (in a photostable container) to a light source providing both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[13][17] A control sample should be kept in the dark under the same conditions.
Protocol 2: LC-MS Analysis of this compound and its Degradation Products
This protocol provides a general starting point for the LC-MS analysis. Optimization will be required based on the specific instrument and degradation products of interest.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).[18]
-
Mobile Phase:
-
Gradient Elution: A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 25-40°C.
-
Mass Spectrometer: An ESI source coupled to a triple quadrupole, ion trap, TOF, or Orbitrap mass analyzer.
-
Ionization Mode: Both positive and negative modes should be evaluated.[3]
-
Data Acquisition: Acquire data in full scan mode to identify all potential degradation products. Subsequently, use targeted MS/MS or data-dependent acquisition to obtain fragmentation data for structural elucidation.
Visualizations
Caption: Workflow for this compound degradation studies.
Caption: Major degradation pathways of this compound.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. study-on-the-impurity-profiles-of-cloxacillin-and-flucloxacillin-based-on-liquid-chromatography-tandem-ion-trap-time-of-flight-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 4. An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. synthesis-and-characterisation-of-degradation-impurities-of-flucloxacillin-and-dicloxacillin - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Preanalytical Stability of this compound, Piperacillin, Tazobactam, Meropenem, Cefalexin, Cefazolin, and Ceftazidime in Therapeutic Drug Monitoring: A Structured Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Analytical View on the Use of this compound for Outpatient Parenteral Antimicrobial Therapy [mdpi.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and validation of a liquid chromatography/tandem mass spectrometry method for the quantification of this compound and cloxacillin in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Flucloxacillin Inoculum Effect in Susceptibility Testing
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the inoculum effect observed during flucloxacillin susceptibility testing, particularly against Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: What is the this compound inoculum effect?
A1: The this compound inoculum effect is a laboratory phenomenon where the minimum inhibitory concentration (MIC) of this compound for a bacterial isolate, typically Staphylococcus aureus, significantly increases when a higher concentration of bacteria (inoculum) is used in the susceptibility test.[1][2] This means that an isolate appearing susceptible at a standard inoculum (~5 x 10^5 CFU/mL) might test as resistant at a higher inoculum (~5 x 10^7 CFU/mL).[2][3]
Q2: What is the primary mechanism behind the this compound inoculum effect?
A2: For many beta-lactam antibiotics, the inoculum effect is primarily caused by the production of beta-lactamase enzymes by the bacteria, which degrade the antibiotic.[1][4] However, this compound is known to be resistant to staphylococcal beta-lactamases.[5] Therefore, while beta-lactamase production, particularly type C blaZ, has been associated with the inoculum effect for some beta-lactams against MSSA, other mechanisms may also be involved for this compound.[2] These can include a higher bacterial density leading to a reduced number of antibiotic molecules per bacterial cell, changes in bacterial protein expression under high-density conditions, and the presence of biofilms.[6]
Q3: Is the this compound inoculum effect clinically significant?
A3: The clinical relevance of the inoculum effect for beta-lactam antibiotics is a subject of ongoing debate.[1][4] However, for infections characterized by a high bacterial burden, such as endocarditis, abscesses, and osteomyelitis, the in vitro inoculum effect may be more predictive of clinical outcomes.[6] Some studies suggest that the inoculum effect for certain beta-lactams against S. aureus is associated with worse clinical outcomes.[4] Therefore, it is an important consideration in the research and development of new anti-staphylococcal therapies.
Q4: Which laboratory standards provide guidance on inoculum size for susceptibility testing?
A4: Organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines on standardized inoculum preparation for routine antimicrobial susceptibility testing.[7][8] For most bacteria, a standardized inoculum equivalent to a 0.5 McFarland standard is recommended.[9] Investigating the inoculum effect requires intentionally deviating from these standard protocols by testing at higher inoculum densities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in this compound MICs for the same isolate. | Inconsistent inoculum preparation. | Ensure strict adherence to standardized inoculum preparation procedures. Use a calibrated nephelometer or McFarland standards for consistent turbidity. Prepare fresh inoculum for each experiment. |
| Contamination of the bacterial culture. | Perform a purity check by subculturing the inoculum onto an appropriate agar plate. | |
| Instability of this compound. | Prepare fresh this compound solutions for each experiment. This compound in solution can degrade over time, especially at room temperature.[10][11] For storage, refer to stability data; for example, this compound is stable for one week at 4-6°C and for up to a year at -80°C.[10] | |
| No observable inoculum effect where one is expected. | The specific bacterial isolate may not exhibit a significant inoculum effect. | Test a quality control strain known to exhibit the inoculum effect for this compound. Not all clinical isolates will show a pronounced effect. |
| The difference between "standard" and "high" inoculum is not large enough. | Ensure a significant difference in inoculum concentrations, typically a 100-fold increase (e.g., 5 x 10^5 CFU/mL vs. 5 x 10^7 CFU/mL).[3] | |
| Incorrect reading of MIC endpoints. | Read MICs at the lowest concentration of the antibiotic that completely inhibits visible growth. Use a consistent light source and background for reading. | |
| Consistently high this compound MICs even at standard inoculum. | The isolate may be genuinely resistant to this compound. | Confirm the identity and expected susceptibility profile of the bacterial isolate. Test against a panel of other anti-staphylococcal agents. |
| Issues with the this compound stock solution. | Verify the concentration and purity of the this compound stock. Prepare a fresh stock from a different lot of the antibiotic if necessary. |
Quantitative Data Summary
The following tables summarize the impact of inoculum size on the Minimum Inhibitory Concentration (MIC) of this compound and other beta-lactam antibiotics against Methicillin-Susceptible Staphylococcus aureus (MSSA).
Table 1: Effect of Inoculum Size on this compound MIC against MSSA
| Isolate Type | Standard Inoculum (CFU/mL) | High Inoculum (CFU/mL) | Median this compound MIC (mg/L) at Standard Inoculum | Median this compound MIC (mg/L) at High Inoculum | Fold Increase in MIC | Reference |
| Clinical MSSA | 5 x 10^5 | 5 x 10^7 | 0.25 | >16 | >64 | [12] (Data for similar beta-lactams) |
| MSSA from CF patients | 5 x 10^5 | 5 x 10^7 | Not specified | Not specified | A ≥4-fold increase was defined as the inoculum effect. 13.5% of isolates showed an inoculum effect for cloxacillin (a similar anti-staphylococcal penicillin). | [13] |
Table 2: Comparative Inoculum Effect of Different Beta-Lactams against MSSA
| Antibiotic | Standard Inoculum (CFU/mL) | High Inoculum (CFU/mL) | Mean MIC (mg/L) at Standard Inoculum | Mean MIC (mg/L) at High Inoculum | Percentage of Isolates Exhibiting Inoculum Effect | Reference |
| Piperacillin/tazobactam | ~5 x 10^5 | ~5 x 10^7 | 2.04 | 48.14 | 43.0% | [3][14] |
| Ampicillin/sulbactam | ~5 x 10^5 | ~5 x 10^7 | 2.79 | 24.15 | 65.9% | [3][14] |
| Ceftriaxone | ~5 x 10^5 | ~5 x 10^7 | Not specified | Not specified | 2.3% | [3][14] |
| Cefepime | ~5 x 10^5 | ~5 x 10^7 | Not specified | Not specified | 0.3% | [3][14] |
| Meropenem | ~5 x 10^5 | ~5 x 10^7 | Not specified | Not specified | 0% | [3][14] |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing to Demonstrate the this compound Inoculum Effect
This protocol is adapted from standard broth microdilution methods to specifically assess the impact of inoculum size on this compound MIC.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound powder
-
Sterile saline (0.85%)
-
Staphylococcus aureus isolate to be tested
-
Quality control strain (e.g., S. aureus ATCC® 29213™)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Sterile tubes and pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water).
-
Filter-sterilize the stock solution.
-
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB in separate tubes to create a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).
-
Dispense 50 µL of each this compound dilution into the appropriate wells of two separate 96-well microtiter plates (one for standard inoculum and one for high inoculum).
-
Include a growth control well (50 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB) on each plate.
-
-
Inoculum Preparation:
-
From an overnight culture of the S. aureus isolate on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Standard Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10^6 CFU/mL.
-
High Inoculum: Adjust a separate bacterial suspension to a turbidity significantly higher than 0.5 McFarland. The goal is to achieve a final concentration in the wells that is 100-fold higher than the standard inoculum. This may require concentrating the initial suspension by centrifugation and resuspension in a smaller volume of saline. The final concentration in the wells should be approximately 5 x 10^7 CFU/mL. A more precise method involves creating a growth curve to correlate optical density with CFU/mL for the specific strain.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the standard inoculum suspension to each well of the first microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the high inoculum suspension to each well of the second microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^7 CFU/mL.
-
-
Incubation and Reading:
-
Incubate both plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read the MIC for each plate. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
Interpretation:
-
Compare the MIC values obtained from the standard and high inoculum plates. A significant increase (typically defined as a ≥4-fold rise) in the MIC at the high inoculum indicates the presence of an inoculum effect.[13]
-
Visualizations
Caption: Potential mechanisms contributing to the inoculum effect at high bacterial densities.
Caption: Workflow for determining the this compound inoculum effect.
References
- 1. Inoculum effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. Inoculum effect of β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. drgermophile.com [drgermophile.com]
- 7. nicd.ac.za [nicd.ac.za]
- 8. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 9. apec.org [apec.org]
- 10. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preanalytical Stability of this compound, Piperacillin, Tazobactam, Meropenem, Cefalexin, Cefazolin, and Ceftazidime in Therapeutic Drug Monitoring: A Structured Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Epidemiology and impact of methicillin-sensitive Staphylococcus aureus with β-lactam antibiotic inoculum effects in adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inoculum effect of methicillin-susceptible Staphylococcus aureus against broad-spectrum beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Flucloxacillin High-Concentration Stock Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and troubleshooting high-concentration stock solutions of flucloxacillin.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing high-concentration this compound stock solutions?
A1: The choice of solvent depends on the desired concentration and downstream application. This compound sodium is freely soluble in water and DMSO, making them excellent choices for high-concentration stocks.[1][2][3][4] It is also soluble in methanol.[4] Ethanol is a poorer solvent, with a much lower solubility.[1][2] For in vitro studies, DMSO is commonly used, while for many applications, sterile water or PBS is preferred.
Q2: What is the maximum achievable concentration of this compound sodium in common solvents?
A2: The maximum solubility can vary slightly between batches.[1] However, high concentrations are readily achievable in water and DMSO. Some suppliers report solubilities of 95 mg/mL (199.64 mM) in both water and DMSO.[1][2] Other sources indicate solubility in water can reach 100 mg/mL (210.15 mM), potentially requiring sonication.[5]
Q3: Are there different forms of this compound? How does this affect solubility?
A3: Yes, this compound sodium can exist in amorphous and crystalline forms (polymorphs).[6] These different forms can exhibit different solubility characteristics.[6][7] For instance, one study noted that "form III" and the amorphous form have higher solubility in water compared to other crystalline forms.[6][7] It is important to be aware of the form you are using, as specified by the supplier, as this can impact dissolution.
Q4: How does pH affect the solubility and stability of this compound?
A4: The stability of this compound, like other β-lactam antibiotics, is pH-dependent. The optimal pH for stability is in the neutral range, approximately pH 6-7.[8][9] Degradation increases at more acidic or alkaline pH values.[9] When dissolving this compound sodium in water, the resulting solution pH is typically between 5.0 and 7.0 for a 10% solution.[10] For long-term stability, especially in aqueous solutions, using a citrate buffer (pH 7.0) can significantly reduce degradation.[9][11]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[2] Common recommendations are storage at -80°C for up to 6 months or -20°C for up to 1 month.[2][5][12] Reconstituted solutions in water for injection may be stable for up to 72 hours when refrigerated (below 5°C).[13]
Troubleshooting Guide
Issue: The this compound powder is not dissolving completely.
-
Possible Cause 1: Concentration exceeds solubility limit.
-
Possible Cause 2: Insufficient agitation or time.
-
Solution: Vortex the solution vigorously. If particles persist, gentle warming (e.g., to 37°C) or sonication can aid dissolution, particularly for aqueous solutions.[12]
-
-
Possible Cause 3: Hygroscopic powder.
Issue: The prepared stock solution shows precipitation after storage.
-
Possible Cause 1: Stored at an inappropriate temperature.
-
Solution: Ensure the stock solution is stored at the recommended temperature, typically -20°C or -80°C.[12] If refrigerated, the concentration might be too high for stable storage at 2-8°C.
-
-
Possible Cause 2: Freeze-thaw cycles.
-
Solution: Repeatedly freezing and thawing a stock solution can cause the compound to precipitate. Prepare single-use aliquots to avoid this issue.[2]
-
-
Possible Cause 3: Degradation.
-
Solution: this compound degrades in aqueous solutions over time, and degradation products may be less soluble.[8][9] This is accelerated by elevated temperatures and non-optimal pH.[8] It is recommended to prepare aqueous solutions fresh.[12] If storage is necessary, use a buffer (e.g., 0.3% w/v citrate buffer, pH 7) to improve stability.[9][11]
-
Quantitative Data Summary
The solubility of this compound sodium in various laboratory solvents is summarized below. Note that values can vary slightly between different suppliers and batches.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 95 - 100 mg/mL[1][2] | 199.6 - 210.15 mM[2] | Freely soluble.[3][4] Sonication may be needed.[5] |
| DMSO | 55 - 100 mg/mL | 115.6 - 210.15 mM | Soluble. Use fresh, anhydrous DMSO.[2] |
| PBS | 100 mg/mL | 210.15 mM[5] | Sonication may be required for a clear solution.[5] |
| Ethanol | 5 mg/mL[2] | 10.5 mM[1][2] | Slightly soluble.[10] |
| Methanol | Freely Soluble[4][10] | Not specified | - |
Molecular Weight of this compound Sodium: 475.85 g/mol [1][2]
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL (210 mM) this compound Stock in Water
-
Preparation: Weigh out the desired amount of this compound sodium powder in a sterile conical tube.
-
Reconstitution: Add the calculated volume of sterile, purified water (e.g., Water for Injection) to the powder. For 100 mg of this compound sodium, add water to a final volume of 1 mL.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Troubleshooting: If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[5]
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][12]
Protocol 2: Preparation of a 100 mg/mL (210 mM) this compound Stock in DMSO
-
Preparation: In a sterile environment, weigh out the desired amount of this compound sodium powder into a sterile glass or polypropylene tube.
-
Reconstitution: Add the calculated volume of fresh, anhydrous DMSO. For 100 mg of this compound sodium, add DMSO to a final volume of 1 mL.
-
Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquoting and Storage: Aliquot the DMSO stock solution into sterile tubes suitable for low-temperature storage. Store desiccated at -20°C or -80°C.
Visual Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. toku-e.com [toku-e.com]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Polymorphism of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of the stability of citrate-buffered this compound for injection when stored in two commercially available ambulatory elastomeric devices: INfusor LV (Baxter) and Accufuser (Woo Young Medical): a study compliant with the NHS Yellow Cover Document (YCD) requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugfuture.com [drugfuture.com]
- 11. An Analytical View on the Use of this compound for Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. nzno.org.nz [nzno.org.nz]
Technical Support Center: Analytical Method Validation for Flucloxacillin in Complex Biological Matrices
Welcome to the technical support center for the analytical method validation of flucloxacillin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound in complex biological matrices such as plasma, serum, and microdialysate.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound quantification in biological samples?
A1: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent methods for the determination of this compound in biological matrices.[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological samples.[3]
Q2: How should I prepare my plasma/serum samples for this compound analysis?
A2: A common and straightforward method for sample preparation is protein precipitation (PPT) with acetonitrile.[3] For the analysis of unbound (free) this compound, ultrafiltration is the standard technique to separate the protein-bound drug from the free fraction.[4]
Q3: What is a suitable internal standard (IS) for this compound analysis?
A3: Oxacillin or dicloxacillin are frequently used as internal standards in this compound assays.[5][6] Using a stable isotope-labeled version of this compound, if available, is the ideal choice to compensate for matrix effects and variability in extraction and ionization.
Q4: What are the typical validation parameters I need to assess for my analytical method?
A4: According to regulatory guidelines, key validation parameters include selectivity, linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), lower limit of quantification (LLOQ), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH. - Column degradation. - Presence of interfering substances from the matrix. | - Adjust the mobile phase pH. For this compound, a slightly acidic pH is often used. - Use a guard column and/or replace the analytical column. - Optimize the sample clean-up procedure. Consider solid-phase extraction (SPE) for cleaner extracts. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation. - Instrument instability. - Variable matrix effects between samples. | - Ensure precise and consistent pipetting and extraction steps. - Check the LC-MS/MS system for leaks, pump performance, and detector stability. - Use a suitable internal standard (ideally a stable isotope-labeled analog) to normalize for variations.[7] |
| Inaccurate Results (Bias) | - Calibration standards prepared incorrectly. - Degradation of this compound in samples or stock solutions. - Significant matrix effects (ion suppression or enhancement).[7] | - Prepare fresh calibration standards and verify their concentrations. - Investigate the stability of this compound under your specific storage and experimental conditions.[8][9] - Evaluate and mitigate matrix effects by optimizing sample dilution, using a different ionization source, or employing a more effective clean-up method.[7] |
| Low Signal Intensity or Failure to Detect this compound | - Low extraction recovery. - Suboptimal mass spectrometry parameters. - this compound concentration is below the LLOQ. | - Optimize the extraction procedure to improve recovery. - Tune the mass spectrometer for this compound to ensure optimal precursor and product ion selection and collision energy. - Concentrate the sample if possible, or develop a more sensitive method. |
| Carryover in Blank Samples | - Contamination from the autosampler needle or injection port. - High concentration sample injected previously. | - Implement a rigorous needle and injection port washing procedure between samples. - Inject blank samples after high-concentration samples to assess and manage carryover. |
Quantitative Data Summary
Table 1: Example LC-MS/MS Method Parameters for this compound Analysis in Human Plasma
| Parameter | Value | Reference |
| Chromatographic Column | UPLC BEH C18, 1.7 µm (2.1x50mm) | [5] |
| Mobile Phase | 10 mM ammonium formate and acetonitrile (68:32, v/v) | [3] |
| Flow Rate | 0.08 ml/min | [10] |
| Internal Standard | Oxacillin | [5] |
| Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM) | [3] |
| Precursor Ion (m/z) | 454.1 | [3] |
| Product Ion (m/z) | 160.3 | [3] |
Table 2: Summary of Validation Parameters from a Published this compound Assay in Human Plasma
| Validation Parameter | Result | Reference |
| Linearity Range | 1-30 mg/L | [5] |
| Regression Coefficient (r) | 0.9986 | [5] |
| Lower Limit of Quantification (LLOQ) | 1 mg/L | [5] |
| Intra-day Precision (%CV) | <6.5% | [5] |
| Inter-day Precision (%CV) | <6.5% | [5] |
| Accuracy (%Bias) | Within ±8% | [3] |
Experimental Protocols
Protocol 1: Protein Precipitation for Total this compound in Plasma
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of acetonitrile containing the internal standard (e.g., oxacillin).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]
Protocol 2: Ultrafiltration for Unbound this compound in Plasma
-
Place a 500 µL aliquot of the plasma sample into an ultrafiltration device (e.g., Centrifree® YM-30).
-
Centrifuge at 2600 g for 30 minutes at 37°C.[4]
-
Collect the ultrafiltrate, which contains the unbound this compound.
-
Add an internal standard to the ultrafiltrate.
-
The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: Workflow for the analysis of total and unbound this compound.
Caption: Logical flow for troubleshooting analytical results.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. This compound: A Review of Characteristics, Properties and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Total this compound plasma concentrations poorly reflect unbound concentrations in hospitalized patients with Staphylococcus aureus bacteraemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a liquid chromatography/tandem mass spectrometry method for the quantification of this compound and cloxacillin in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on Degradation of this compound Sodium in Binary and Ternary Systems through UV Spectroscopy and pH Measurement : Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
strategies to prevent flucloxacillin polymerization in solution
Welcome to the technical support center for flucloxacillin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable?
This compound's instability in aqueous solutions is primarily due to its chemical structure. Like other beta-lactam antibiotics, it contains a highly strained beta-lactam ring that is susceptible to hydrolysis.[1] This reaction opens the ring, rendering the antibiotic inactive. The rate of this degradation is significantly influenced by temperature, pH, and storage time.[2][3]
Q2: What are the visible signs of this compound degradation?
Degradation of this compound can manifest visually. Common signs include the solution turning yellow, becoming cloudy, or the formation of a visible precipitate.[2] These changes indicate a significant loss of active this compound and the formation of degradation products.[3]
Q3: How does temperature affect the stability of this compound solutions?
Temperature has a pronounced effect on this compound stability.[3]
-
Elevated Temperatures (37°C): Significant degradation occurs. Unbuffered solutions can lose up to 60% of their potency within 24 hours.[2]
-
Room Temperature: Solutions are more stable than at elevated temperatures, with at least 95% of the drug remaining after 24 hours under optimal pH conditions.[3]
-
Refrigerated Temperatures (2°C - 8°C): This is the recommended storage condition for extending stability. Unbuffered solutions are stable for about 6 days, while buffered solutions can remain stable for up to 14 days.[2]
Q4: What is the optimal pH for this compound solutions and why is it important?
The optimal pH for this compound stability is approximately 7.0.[4] The degradation process is acidic, meaning that as this compound breaks down, it releases acidic byproducts, which lowers the solution's pH. This lower pH, in turn, accelerates further degradation. A precipitate can form when the pH drops to around 5.3.[3] Maintaining a neutral pH with buffers is the most effective strategy to prevent this cascade.
Q5: Which buffers are recommended to stabilize this compound solutions?
Using a buffer is highly recommended for any application requiring the solution to be stable for more than a few hours.
-
Citrate Buffer: A 0.3% w/v citrate-buffered saline solution at pH 7.0 has been shown to be highly effective, preserving over 95% of the this compound concentration for up to 14 days when refrigerated.[5][6]
-
Phosphate Buffer: Phosphate buffers have also been successfully used to maintain a stable pH and prevent significant degradation in solutions stored at 37°C for 24 hours.[2]
Troubleshooting Guides
Issue: Cloudiness, Precipitation, or Color Change in Solution
This guide provides a systematic approach to diagnosing and resolving issues related to the physical appearance of your this compound solution, which is indicative of chemical degradation.
Step 1: Initial Observation
-
Symptom: Solution appears cloudy, contains visible particulate matter (precipitate), or has changed color (typically to yellow).[2]
-
Immediate Action: Do not use the solution for experimental purposes. The presence of these signs indicates a significant loss of active compound and the introduction of impurities.
Step 2: Review Preparation Protocol & Storage Conditions
-
Was a buffer used? Unbuffered solutions are highly prone to degradation. As the drug degrades, the pH drops, which further accelerates the process and leads to precipitation.[3]
-
What was the storage temperature? Storing solutions above the recommended 2°C - 8°C will drastically shorten shelf-life. At 37°C, an unbuffered solution can lose a significant amount of active drug in less than 24 hours.[2]
-
How old is the solution? Even when refrigerated, unbuffered solutions have a limited shelf-life of approximately 6 days. Buffered solutions can last longer but are not indefinitely stable.[2]
-
What was the initial pH? If the initial pH of the solution upon reconstitution is below 5.9, it will be significantly less stable.[3]
Step 3: Corrective Actions & Prevention
The following workflow outlines preventative strategies to avoid degradation.
Experimental Protocols
Protocol 1: Standard Preparation of this compound Solution (for immediate use)
This protocol is suitable for applications where the solution will be used immediately after preparation.
-
Materials:
-
This compound sodium powder
-
Diluent: Water for Injections (WFI) or 0.9% Sodium Chloride
-
Sterile volumetric flasks and syringes
-
-
Procedure:
-
Aseptically weigh the required amount of this compound sodium powder.
-
Reconstitute the powder with a small amount of the chosen diluent (e.g., dissolve 1g vial content in 20 mL of WFI).[7]
-
Gently swirl the vial until the powder is completely dissolved. The solution should be clear.
-
Transfer the solution to a volumetric flask and add diluent to the final desired volume and concentration.
-
Use the freshly prepared solution immediately. Do not store.
-
Protocol 2: Preparation of Citrate-Buffered this compound Solution (for enhanced stability)
This protocol significantly extends the shelf-life of the solution, especially when storage is necessary.
-
Materials:
-
This compound sodium powder
-
0.3% w/v citrate-buffered saline, adjusted to pH 7.0
-
Sterile volumetric flasks and syringes
-
-
Procedure:
-
Prepare or obtain a sterile 0.3% w/v sodium citrate solution in 0.9% saline. Adjust the pH to 7.0 using a sterile pH meter and appropriate acid/base solutions (e.g., citric acid, sodium hydroxide).
-
Aseptically weigh the required amount of this compound sodium powder.
-
Reconstitute the powder with the prepared citrate-buffered saline. For example, to achieve a 50 mg/mL solution, dissolve 1g of this compound in the volume needed to reach a final volume of 20 mL.[5]
-
Ensure the powder is fully dissolved.
-
If not for immediate use, store the solution in a sterile container at 2°C - 8°C, protected from light. This solution can be stable for up to 13-14 days under these conditions.[5][6]
-
Appendices
Data Summary Tables
Table 1: Stability of Unbuffered this compound Solutions
| Concentration | Diluent | Storage Condition | Duration | Remaining this compound (%) | Reference |
| 50 mg/mL | Normal Saline | 37°C | 24 hours | ~81-83% | [3] |
| 50 mg/mL | Normal Saline | 33°C | 24 hours | >92% | [3] |
| 5% (50 mg/mL) | WFI | 37°C (after 6 days at 2-8°C) | 24 hours | ~73% | [2] |
| 12% (120 mg/mL) | Normal Saline | 37°C (after 6 days at 2-8°C) | 24 hours | ~40% | [2] |
| 50 mg/mL | Normal Saline | 2-8°C for 6 days, then 37°C | 24 hours | ~70% | [3] |
| 500mg in 500mL | Normal Saline | 2°C - 8°C | 24 hours | Stable | [7] |
Table 2: Stability of Buffered this compound Solutions
| Concentration | Buffer System | Storage Condition | Duration | Remaining this compound (%) | Reference |
| 10 mg/mL | 0.3% w/v Citrate-Saline (pH 7) | 13 days at 2-8°C + 24h at 32°C | 14 days | >95% | [5][6] |
| 50 mg/mL | 0.3% w/v Citrate-Saline (pH 7) | 13 days at 2-8°C + 24h at 32°C | 14 days | >95% | [5][6] |
| 5% (50 mg/mL) | Phosphate Buffer (pH 7) | 37°C (after 6 days at 2-8°C) | 24 hours | Stable | [2] |
| 12% (120 mg/mL) | Phosphate Buffer (pH 7) | 37°C (after 6 days at 2-8°C) | 24 hours | Stable | [2] |
Chemical Degradation Pathway
The primary degradation pathway for this compound is the hydrolysis of the amide bond within the beta-lactam ring. This process is catalyzed by water and is sensitive to both pH and temperature. The resulting product is penicilloic acid, which is microbiologically inactive. While subsequent reactions can lead to other products and polymers, this initial hydrolysis is the critical step in the loss of antibiotic activity.[1][8][9]
References
- 1. Taste-Masked this compound Powder Part 1: Optimisation of Fabrication Process Using a Mixture Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. e-opat.com [e-opat.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of the stability of citrate-buffered this compound for injection when stored in two commercially available ambulatory elastomeric devices: INfusor LV (Baxter) and Accufuser (Woo Young Medical): a study compliant with the NHS Yellow Cover Document (YCD) requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fresenius-kabi.com [fresenius-kabi.com]
- 8. synthesis-and-characterisation-of-degradation-impurities-of-flucloxacillin-and-dicloxacillin - Ask this paper | Bohrium [bohrium.com]
- 9. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Flucloxacillin and Cefazolin in the Treatment of MSSA Bacteremia: A Guide for Researchers
A comprehensive analysis of clinical data and molecular mechanisms to inform therapeutic strategies against Methicillin-Susceptible Staphylococcus aureus (MSSA) bacteremia.
This guide provides a detailed comparison of the efficacy and safety of two commonly used beta-lactam antibiotics, flucloxacillin and cefazolin, for the treatment of MSSA bacteremia. Drawing upon data from extensive clinical studies, this document aims to equip researchers, scientists, and drug development professionals with the evidence needed to make informed decisions in both clinical and research settings.
Executive Summary
This compound, an isoxazolyl penicillin, and cefazolin, a first-generation cephalosporin, are mainstays in the management of MSSA bacteremia. While both antibiotics target the bacterial cell wall, differences in their pharmacological profiles and susceptibility to bacterial resistance mechanisms have prompted ongoing debate regarding their comparative efficacy. This guide synthesizes the available evidence, presenting key data on clinical outcomes, adverse events, and the underlying molecular pathways of their antibacterial action.
Efficacy and Clinical Outcomes
Multiple large-scale studies have investigated the comparative efficacy of this compound and cefazolin in treating MSSA bacteremia. A systematic review and meta-analysis of 30 observational studies, encompassing over 15,000 patients, found that cefazolin was associated with a reduced odds of 30-day all-cause mortality compared to antistaphylococcal penicillins, including this compound[1][2][3][4]. However, a large retrospective cohort study, the Australia and New Zealand Co-operative Outcomes of Staphylococcal Sepsis (ANZCOSS) study, which included 7,312 episodes of MSSA bacteremia, found no significant difference in 30-day mortality between patients treated with this compound and those treated with cefazolin[5][6][7][8][9][10][11][12].
| Outcome | This compound | Cefazolin | Odds Ratio (95% CI) | Study |
| 30-Day All-Cause Mortality | 11.2% (731/6520) | 10.7% (83/792) | 0.93 (0.72-1.17) | ANZCOSS Cohort Study[6][7][8] |
| 30-Day All-Cause Mortality | - | - | 0.73 (0.62-0.85) | Systematic Review & Meta-Analysis[1][3][4] |
Table 1: Comparison of 30-Day All-Cause Mortality in Patients with MSSA Bacteremia Treated with this compound versus Cefazolin.
Safety and Tolerability
The safety profiles of this compound and cefazolin represent a key differentiator. A prospective observational study conducted at two German tertiary care centers found a statistically significant difference in the severity of adverse events, favoring cefazolin[13][14][15][16]. In this study, adverse events led to the discontinuation of this compound in 13% of patients, a scenario not observed in the cefazolin group[13][14][15][16]. The systematic review and meta-analysis also suggested that cefazolin may be safer, with point estimates favoring it for treatment-related adverse events, nephrotoxicity, and discontinuation due to toxicity[1][2][4].
| Adverse Event | This compound | Cefazolin | p-value | Study |
| Severity of Adverse Events | Higher | Lower | 0.019 | German Prospective Observational Study[13][15][16] |
| Discontinuation due to Adverse Events | 13% (7/56) | 0% (0/15) | - | German Prospective Observational Study[13][15] |
Table 2: Comparison of Safety and Tolerability of this compound and Cefazolin.
Molecular Mechanism of Action
Both this compound and cefazolin are beta-lactam antibiotics that exert their bactericidal effects by disrupting the synthesis of the bacterial cell wall. Their primary targets are Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, the major structural component of the cell wall in Staphylococcus aureus.
By binding to the active site of PBPs, these antibiotics inhibit the transpeptidation reaction, leading to a weakened cell wall and ultimately, cell lysis[14][15][17][18][19][20][21]. Methicillin-sensitive S. aureus (MSSA) possesses four native PBPs: PBP1, PBP2, PBP3, and PBP4[1][5][7][13][22].
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cefazolin - Wikipedia [en.wikipedia.org]
- 5. Penicillin-Binding Protein 1 of Staphylococcus aureus Is Essential for Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. beta-lactam-antibiotics-induce-a-lethal-malfunctioning-of-the-bacterial-cell-wall-synthesis-machinery - Ask this paper | Bohrium [bohrium.com]
- 9. A large retrospective cohort study of cefazolin compared with this compound for methicillin-susceptible Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 12. A large retrospective cohort study of cefazolin compared with this compound for methicillin-susceptible Staphylococcus aureus bacteraemia : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 13. academic.oup.com [academic.oup.com]
- 14. resources.biomol.com [resources.biomol.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. This compound and cefazolin for treatment of Staphylococcus aureus bloodstream infection | springermedizin.de [springermedizin.de]
- 17. This compound | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Cefazolin Sodium? [synapse.patsnap.com]
- 19. droracle.ai [droracle.ai]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. go.drugbank.com [go.drugbank.com]
- 22. journals.asm.org [journals.asm.org]
Navigating the Maze of Beta-Lactam Resistance: A Comparative Guide to Flucloxacillin Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of flucloxacillin's performance against other beta-lactam antibiotics, supported by experimental data, detailed methodologies, and visual aids to clarify the complex mechanisms at play.
The emergence of resistance to beta-lactam antibiotics, the cornerstone of antibacterial therapy, poses a significant threat to global health. This compound, a narrow-spectrum beta-lactamase-stable penicillin, is a key agent in treating infections caused by Staphylococcus aureus. However, the rise of methicillin-resistant Staphylococcus aureus (MRSA) has led to extensive cross-resistance across the beta-lactam class, limiting therapeutic options. This guide delves into the mechanisms of this cross-resistance, presenting comparative data on the in vitro activity of this compound and other beta-lactams against susceptible and resistant strains of S. aureus.
Data Presentation: A Quantitative Look at Cross-Resistance
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize MIC data for this compound and other beta-lactams against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). This data highlights the profound impact of the primary resistance mechanism on the efficacy of this antibiotic class.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Various Beta-Lactams against Staphylococcus aureus Strains
| Antibiotic | Class | MSSA (MIC in µg/mL) | MRSA (mecA-positive) (MIC in µg/mL) |
| This compound | Penicillin | 0.125 - 0.5[1] | >256 |
| Oxacillin | Penicillin | 0.25 - 0.5[1] | 4 - >256[2] |
| Cefoxitin | 2nd Gen. Cephalosporin | ≤4 | >4 |
| Ceftaroline | 5th Gen. Cephalosporin | ≤1 | 0.25 - >32[3] |
| Imipenem | Carbapenem | ≤0.125 | 0.75 - >32[2] |
Note: MIC values can vary between studies and isolates. The values presented are representative ranges.
Table 2: EUCAST MIC Distribution for this compound against Staphylococcus aureus
| MIC (µg/mL) | Number of Isolates |
| ≤0.06 | 10 |
| 0.125 | 110 |
| 0.25 | 216 |
| 0.5 | 187 |
| 1 | 14 |
| >1 | 3 |
Source: Adapted from EUCAST MIC Distribution Data. This table reflects the wild-type distribution of MICs for this compound against S. aureus.
The Engine of Resistance: Mechanisms of Cross-Resistance
The primary mechanism of cross-resistance to this compound and other beta-lactams in S. aureus is the acquisition of the mecA gene. This gene encodes a modified penicillin-binding protein, PBP2a, which has a low affinity for most beta-lactam antibiotics.
In the presence of beta-lactams, the normal PBPs are inhibited. However, in MRSA, PBP2a can continue to function, allowing for the synthesis of the bacterial cell wall and conferring resistance to a broad range of beta-lactam antibiotics.
Experimental Protocols: Unmasking Resistance
The identification of MRSA and the determination of cross-resistance patterns rely on standardized laboratory procedures. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Materials : Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, bacterial inoculum, antibiotic stock solutions.
-
Procedure :
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a microtiter plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate the microtiter plates with the bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Detection of mecA Gene by Polymerase Chain Reaction (PCR)
PCR is a molecular technique used to amplify a specific segment of DNA, in this case, the mecA gene.
-
Materials : Bacterial DNA extract, primers specific for the mecA gene, DNA polymerase, dNTPs, PCR buffer, thermocycler.
-
Procedure :
-
DNA Extraction : Extract genomic DNA from a pure bacterial culture.
-
PCR Amplification :
-
Prepare a PCR master mix containing buffer, dNTPs, primers, and DNA polymerase.
-
Add the extracted DNA to the master mix.
-
Perform thermal cycling:
-
Initial denaturation (e.g., 95°C for 5 minutes).
-
30-35 cycles of:
-
Denaturation (e.g., 95°C for 30 seconds).
-
Annealing (e.g., 55°C for 30 seconds).
-
Extension (e.g., 72°C for 1 minute).
-
-
Final extension (e.g., 72°C for 5 minutes).
-
-
-
Detection : Analyze the PCR product by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the mecA gene.
-
Detection of PBP2a by Latex Agglutination
This rapid immunological test detects the presence of the PBP2a protein.
-
Materials : PBP2a latex agglutination test kit (containing latex particles coated with anti-PBP2a monoclonal antibodies and control latex), bacterial colonies.
-
Procedure :
-
Resuspend a few colonies of the test organism in the extraction reagent provided in the kit.
-
Boil the suspension to extract the PBP2a protein.
-
Centrifuge the sample to pellet the cellular debris.
-
Mix a drop of the supernatant with a drop of the PBP2a test latex on a reaction card.
-
Rock the card gently and observe for agglutination (clumping) within a specified time (usually 3 minutes).
-
A positive result (agglutination) indicates the presence of PBP2a. A negative control with control latex should show no agglutination.
-
Experimental Workflow: From Isolate to Resistance Profile
The following diagram illustrates a typical workflow for determining beta-lactam cross-resistance in a clinical S. aureus isolate.
Conclusion
The cross-resistance between this compound and other beta-lactam antibiotics in Staphylococcus aureus is predominantly mediated by the acquisition and expression of the mecA gene, resulting in the production of PBP2a. This mechanism renders most beta-lactams, including penicillins, cephalosporins (with the exception of newer agents like ceftaroline to some extent), and carbapenems, clinically ineffective against MRSA. The data presented in this guide underscores the critical need for accurate and rapid identification of MRSA to guide appropriate antibiotic therapy. The detailed experimental protocols provide a framework for researchers to reliably assess cross-resistance patterns, contributing to the development of novel therapeutic strategies to combat this significant public health challenge.
References
A Comparative Guide to the Validation of Bioequivalence for Oral Flucloxacillin Formulations
This guide provides a comprehensive comparison of methodologies and data for validating the bioequivalence of oral flucloxacillin formulations. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate the design and evaluation of bioequivalence studies.
Experimental Protocols
The establishment of bioequivalence between a test and a reference oral this compound formulation typically involves a standardized set of experimental protocols. These protocols are designed to compare the rate and extent of drug absorption into the systemic circulation under controlled conditions.
Study Design and Conduct
A common approach for this compound bioequivalence studies is the single-dose, randomized, two-period, two-treatment crossover design.[1] This design involves administering the test and reference formulations to healthy volunteers on separate occasions, separated by a washout period to eliminate the drug from the body.[1]
-
Subjects: Studies are typically conducted in a cohort of healthy adult volunteers.[1][2] The number of subjects is determined by statistical power considerations, with studies often including 20 to 32 participants.[2][3]
-
Dosing: A single oral dose of this compound, commonly 250 mg or 500 mg, is administered to fasting subjects.[2][4]
-
Washout Period: A washout period, typically lasting seven days, is implemented between the two treatment periods to ensure that the drug from the first period is completely eliminated before the second period begins.[1]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile of this compound.[5]
Analytical Methodology: Quantification of this compound in Plasma
Accurate and precise quantification of this compound in plasma is critical for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose.[2][4]
-
Sample Preparation: A common method for sample preparation involves protein precipitation.[2][5] Plasma samples are typically acidified and then treated with a solvent like acetonitrile to precipitate plasma proteins.[2][6] After centrifugation, the supernatant is directly injected into the HPLC system.[2][7]
-
Chromatographic Conditions:
-
Column: A C18 column is frequently used for the separation of this compound.[2][7]
-
Mobile Phase: The mobile phase is typically a mixture of a phosphate buffer and acetonitrile.[2][6]
-
Internal Standard: An internal standard, such as dicloxacillin, is often used to improve the accuracy and precision of the assay.[2][7]
-
-
Validation: The analytical method must be validated to ensure its reliability, including assessments of linearity, precision, accuracy, and stability.[2]
Dissolution Testing
In vitro dissolution testing is a crucial quality control parameter and can provide insights into the in vivo performance of the formulation.
-
Apparatus: USP apparatus 1 (Basket) or 2 (Paddle) are commonly used.
-
Medium: The dissolution medium should be selected based on the physicochemical properties of this compound and physiological conditions, often within a pH range of 1.2 to 6.8.[8][9] For instance, some studies have used deionized water adjusted to a specific pH.[10]
-
Conditions: The test is conducted at a controlled temperature, typically 37 ± 0.5°C, with a specified agitation speed.[10][11] Samples are collected at various time points to construct a dissolution profile.[10]
Data Presentation: Comparative Analysis
The following tables summarize quantitative data from representative bioequivalence studies of oral this compound formulations.
Table 1: Pharmacokinetic Parameters of Test vs. Reference this compound Formulations (500 mg)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (mg/L) | 34.83 ± 7.90 | 30.53 ± 10.73 |
| AUC₀₋₈ (mg·h/L) | 69.05 ± 13.26 | 62.22 ± 15.51 |
| AUC₀₋∞ (mg·h/L) | 70.55 ± 13.47 | 63.69 ± 15.69 |
| Tmax (h) | 0.8 ± 0.2 | 0.9 ± 0.3 |
| t₁/₂ (h) | 1.51 ± 0.39 | 1.45 ± 0.36 |
| Data sourced from a study in healthy Chinese volunteers.[4] |
Table 2: Statistical Analysis of Bioequivalence for this compound Formulations
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval | Bioequivalence Criteria |
| Cmax | - | 90.7% - 109.1% | 80% - 125% |
| AUC₀₋t | - | 92.5% - 103.6% | 80% - 125% |
| The 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the predetermined regulatory acceptance range of 80-125%, indicating bioequivalence.[12] |
Table 3: Comparative In Vitro Dissolution Profiles
| Time (minutes) | Test Formulation (% Dissolved) | Reference Formulation (% Dissolved) |
| 15 | 71% | 77% |
| 30 | 84% | 88.39% |
| 60 | 100.66% | 102% |
| This table illustrates a typical comparison of dissolution profiles for two this compound formulations.[13] |
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate key processes in a this compound bioequivalence study.
Caption: Workflow of a typical crossover bioequivalence study for oral this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. Pharmacokinetics and Bioequivalence of this compound Capsules in Chinese Healthy Subjects [journal11.magtechjournal.com]
- 5. ovid.com [ovid.com]
- 6. RP-HPLC analysis of this compound in human plasma: validation and application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjpdft.com [rjpdft.com]
- 9. scielo.br [scielo.br]
- 10. Taste-Masked Diclofenac Sodium Microparticles Prepared by Polyelectrolyte Complexation: Formulation Using Different Fatty Acids and Taste Evaluation by Human Panel [mdpi.com]
- 11. fip.org [fip.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Pharmacokinetic Comparison of Flucloxacillin and Dicloxacillin
An objective analysis of key pharmacokinetic parameters and experimental methodologies for researchers, scientists, and drug development professionals.
Flucloxacillin and dicloxacillin are narrow-spectrum beta-lactam antibiotics of the isoxazolyl penicillin class, primarily used for treating infections caused by penicillinase-producing staphylococci.[1] While structurally similar and often considered interchangeable, a detailed understanding of their comparative pharmacokinetics is crucial for optimal dosing strategies and clinical efficacy. This guide provides a comprehensive head-to-head comparison of the pharmacokinetic profiles of this compound and dicloxacillin, supported by experimental data from peer-reviewed studies.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound and dicloxacillin based on data from clinical studies. A direct comparison study in healthy volunteers found no significant differences in Cmax, elimination half-life, and AUC between the two drugs when administered at the same oral dose.[2]
Table 1: Head-to-Head Comparison of Pharmacokinetic Parameters (0.75 g Oral Dose in Healthy Volunteers)
| Parameter | This compound (0.75 g) | Dicloxacillin (0.75 g) | Reference |
| Cmax (Maximum Concentration) | No significant difference | No significant difference | [2] |
| t½ β (Elimination Half-life) | No significant difference | Median: 72 min | [2] |
| AUC (Area Under the Curve) | No significant difference | No significant difference | [2] |
Table 2: General Pharmacokinetic Parameters from Various Studies
| Parameter | This compound | Dicloxacillin | References |
| Bioavailability (Oral) | ~54.4% - 79% | ~60% - 80% | [3][4][5] |
| Protein Binding | 94.7% - 96.2% (in healthy volunteers) | 96.4% - 97.2% (in healthy volunteers) | [2][6] |
| Time to Peak Concentration (Tmax) | ~1.20 hours | ~1 to 1.5 hours | [5][7] |
| Elimination Half-life (t½) | ~1 hour | ~0.7 hours | [7][8] |
| Metabolism | Limited hepatic metabolism | Limited hepatic metabolism | [1][8] |
| Excretion | Primarily renal (glomerular filtration and tubular secretion) | Primarily renal and biliary | [1][8][9] |
Experimental Protocols
The data presented in this guide are derived from clinical pharmacokinetic studies. Below are generalized methodologies employed in these key experiments.
Study Design for Pharmacokinetic Comparison
A common study design for comparing the pharmacokinetics of two drugs is a randomized, crossover trial.[2]
-
Participants: Healthy adult volunteers are typically recruited.[2]
-
Dosing: Participants receive a single oral dose of either this compound or dicloxacillin. After a washout period, they receive the other drug.[2]
-
Sample Collection: Blood and urine samples are collected at predetermined time points before and after drug administration.[2]
-
Analysis: The concentrations of the drugs in the collected samples are determined using a validated analytical method.
Caption: Experimental workflow for a crossover pharmacokinetic study.
Drug Concentration Analysis
The determination of this compound and dicloxacillin concentrations in biological matrices is a critical step.
-
Bioassay: A microbiological assay can be used to determine the antibiotic concentrations in serum and urine.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods with UV detection are also employed for the quantification of these drugs. For instance, a mobile phase of potassium dihydrogen phosphate (pH 3.0)-acetonitrile (63:37) can be used with detection at 220 nm.[10]
-
Ultrafiltration: To determine the extent of protein binding, ultrafiltration of serum samples is performed.[2][6]
Signaling Pathways and Logical Relationships
The primary mechanism of action for both this compound and dicloxacillin involves the inhibition of bacterial cell wall synthesis. As beta-lactam antibiotics, they target penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.
Caption: Logical flow of the head-to-head pharmacokinetic comparison.
Discussion of Pharmacokinetic Properties
Absorption
Both this compound and dicloxacillin are acid-resistant and can be administered orally.[7] However, their absorption is incomplete and can be delayed by the presence of food.[7] Therefore, it is recommended to take these antibiotics on an empty stomach, at least one hour before or two hours after meals.[7] The oral bioavailability of both drugs is in a similar range, generally between 54% and 80%.[3][4][5]
Distribution
A key feature of both this compound and dicloxacillin is their high degree of binding to serum proteins, primarily albumin.[7][9] In healthy individuals, protein binding is reported to be between 94.7% and 96.2% for this compound and 96.4% to 97.2% for dicloxacillin.[2][6] This high protein binding is significant because only the unbound (free) fraction of the drug is pharmacologically active.[11] In critically ill patients with hypoalbuminemia, the unbound fraction of this compound can be significantly higher, which may necessitate dose adjustments.[9][11]
Metabolism and Excretion
Both drugs undergo limited metabolism in the liver.[1][8] The primary route of elimination for both this compound and dicloxacillin is through the kidneys via glomerular filtration and active tubular secretion.[8][9] Dicloxacillin is also excreted in the bile.[1][7] The elimination half-lives of both drugs are short, approximately 0.7 to 1 hour.[7][8]
Conclusion
The pharmacokinetic profiles of this compound and dicloxacillin are remarkably similar, particularly in healthy individuals.[2] A direct comparative study demonstrated no significant differences in Cmax, elimination half-life, and AUC after oral administration of the same dose.[2] Both drugs exhibit high protein binding and are primarily eliminated through the kidneys. The choice between these two antibiotics may therefore be guided by factors other than pharmacokinetics, such as local availability, cost, and specific clinical guidelines. However, in specific patient populations, such as the critically ill with altered protein levels, monitoring and potential dose adjustments may be necessary for either agent.[8][9][11]
References
- 1. Dicloxacillin - Wikipedia [en.wikipedia.org]
- 2. Dicloxacillin and this compound: pharmacokinetics, protein binding and serum bactericidal titers in healthy subjects after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 4. karger.com [karger.com]
- 5. Pharmacokinetics and bioavailability of this compound in elderly hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure-portal.regsj.dk [pure-portal.regsj.dk]
- 7. drugs.com [drugs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. High unbound this compound fraction in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.rug.nl [pure.rug.nl]
- 11. academic.oup.com [academic.oup.com]
Evaluating the Post-Antibiotic Effect of Flucloxacillin on Staphylococcus aureus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the post-antibiotic effect (PAE) of flucloxacillin on Staphylococcus aureus, a crucial parameter in understanding its efficacy and optimizing dosing regimens. While direct comparative studies on the PAE of this compound are limited in publicly available literature, this document synthesizes existing data for related isoxazolyl penicillins and other anti-staphylococcal agents to offer valuable insights. Detailed experimental protocols for determining PAE and relevant biological pathways are also presented to support further research in this area.
Executive Summary
This compound, a narrow-spectrum β-lactam antibiotic, is a cornerstone in the treatment of methicillin-susceptible Staphylococcus aureus (MSSA) infections.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[1][2] The post-antibiotic effect, the suppression of bacterial growth after a brief exposure to an antimicrobial agent, is a key pharmacodynamic parameter. For β-lactam antibiotics, the PAE against Gram-positive cocci like S. aureus is a recognized phenomenon. This guide explores the available data on the PAE of this compound and its comparators, providing a framework for its evaluation.
Comparative Analysis of Post-Antibiotic Effect
| Antibiotic Class | Antibiotic | Reported PAE on S. aureus (in vitro) | Key Considerations |
| Isoxazolyl Penicillins | This compound | Data not explicitly found. Expected to be similar to other isoxazolyl penicillins. | High protein binding may influence in vivo PAE. |
| Dicloxacillin | Studies demonstrate effective intracellular and extracellular killing of S. aureus, implying a period of suppressed growth post-exposure. | Structurally very similar to this compound. | |
| Oxacillin | Exhibits a PAE against S. aureus. | Often used as a reference for anti-staphylococcal penicillin susceptibility testing. | |
| Cloxacillin | Demonstrates a paradoxical effect at high concentrations in some strains, where killing is less rapid than at lower concentrations. | ||
| Cephalosporins | Cefazolin | Approximately 2-4 hours. | A common alternative to anti-staphylococcal penicillins for MSSA infections. |
| Ceftaroline | 0.7 to 2.2 hours against staphylococci. | A newer cephalosporin with activity against MRSA. | |
| Other | Nafcillin | Enhances innate immune-mediated killing of MRSA, suggesting a post-exposure sensitizing effect. | Another isoxazolyl penicillin commonly used in the United States. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A crucial prerequisite for PAE testing is the determination of the MIC of this compound for the specific S. aureus strain.
Methodology:
-
Preparation of Inoculum: A standardized inoculum of the S. aureus strain is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Antibiotic Dilution: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: The diluted bacterial suspension is added to each concentration of the antibiotic.
-
Incubation: The samples are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
In Vitro Post-Antibiotic Effect (PAE) Determination
This protocol outlines a standard method for determining the PAE of this compound against S. aureus.
Methodology:
-
Exposure Phase: Logarithmic-phase cultures of S. aureus are exposed to a specific concentration of this compound (typically 5-10 times the MIC) for a defined period (e.g., 1-2 hours) at 37°C with shaking. A control culture with no antibiotic is run in parallel.
-
Removal of Antibiotic: The antibiotic is removed by centrifugation followed by washing the bacterial pellet with sterile saline or broth, or by a rapid dilution (e.g., 1:1000) of the culture to a sub-inhibitory concentration.
-
Regrowth Phase: The washed bacteria (or the diluted culture) are re-suspended in fresh, pre-warmed antibiotic-free broth.
-
Viability Counts: The number of viable bacteria (CFU/mL) in both the test and control cultures is determined at regular intervals (e.g., every hour) by plating serial dilutions onto appropriate agar plates.
-
Calculation of PAE: The PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.
-
C is the corresponding time for the unexposed control culture.
-
Visualizing Experimental Workflows and Mechanisms
To aid in the conceptualization of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for in vitro PAE determination.
References
The Correlation of In Vitro Flucloxacillin MIC with In Vivo Treatment Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Flucloxacillin, a narrow-spectrum beta-lactam antibiotic, remains a cornerstone in the treatment of infections caused by methicillin-susceptible Staphylococcus aureus (MSSA). The in vitro minimum inhibitory concentration (MIC) is a critical laboratory parameter used to guide therapeutic decisions. This guide provides a comprehensive comparison of the correlation between in vitro this compound MIC values and in vivo clinical and microbiological outcomes, supported by experimental data.
Data Summary: In Vitro MIC vs. In Vivo Efficacy
The relationship between the this compound MIC of an infecting organism and the likelihood of a positive treatment outcome is primarily dictated by the pharmacokinetic/pharmacodynamic (PK/PD) properties of the antibiotic. For beta-lactams like this compound, the most crucial PK/PD index is the percentage of the dosing interval during which the unbound drug concentration remains above the MIC (%fT > MIC).
Table 1: this compound MIC Distribution for Methicillin-Susceptible Staphylococcus aureus (MSSA)
| Study Population | Number of Isolates | MIC Measurement Method | Median MIC (mg/L) | MIC Range (mg/L) |
| Patients with MSSA Bloodstream Infections[1][2][3] | 37 | Broth Microdilution | 0.125 | <0.06 - 0.25 |
| Clinically Relevant MSSA Isolates[4] | 40 | Broth Microdilution | 0.25 | 0.125 - 0.5 |
| MSSA Isolates from Clinical Samples[5] | 305 | Not specified | Not specified | Wild-type distribution end at 1 |
Table 2: Correlation of this compound PK/PD Parameters with Clinical and Microbiological Outcomes
| Study Design | Patient Population | Infection Type | Key Findings |
| Prospective Cohort Study[1][2][3] | 50 patients (48% critically ill) | MSSA Bloodstream Infections | Optimal target attainment (100% fT>MIC) was achieved in 90% of patients when using strain-specific MICs. Higher unbound this compound trough concentrations were associated with neurotoxicity and mortality. |
| Retrospective Review[6] | 20 patients | Serious MSSA Sepsis (endocarditis, osteomyelitis, deep abscess) | Continuous infusion of 8-12 g/day achieved serum concentrations well above the expected MIC for MSSA, with 82% of patients cured. |
| Experimental Endocarditis Model[7][8][9] | Rats | mecC-positive MRSA Endocarditis | This compound (simulating human kinetics of 2g IV q6h) cured 80-100% of vegetations infected with strains showing low oxacillin MICs at 37°C. |
| Neutropenic Murine Thigh Infection Model[5] | Mice | S. aureus Thigh Infection | The %fT > MIC was the PK/PD index best correlated with efficacy. A 1-log reduction in bacterial count for S. aureus required a median %fT > 0.25 x MIC of 15%. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standardized and accurate determination of the this compound MIC is the foundational step in assessing its potential in vivo efficacy.
1. Broth Microdilution:
-
Principle: This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Protocol:
-
A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).[1]
-
Each well of a microtiter plate is inoculated with a standardized suspension of the S. aureus isolate to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
2. MIC Test Strips (Etest):
-
Principle: This method utilizes a predefined, stable gradient of antibiotic on a plastic strip.
-
Protocol:
-
A standardized inoculum of the S. aureus isolate is swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
The Etest strip is placed on the agar surface.
-
The plate is incubated under appropriate conditions.
-
An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.
-
Assessment of In Vivo Treatment Outcomes
Evaluating the clinical and microbiological response to this compound treatment is essential to correlate with in vitro MIC data.
1. Clinical Outcome Assessment:
-
Parameters: Clinical cure is often defined by the resolution of signs and symptoms of infection, such as fever, and improvement in inflammatory markers (e.g., C-reactive protein).
-
Mortality: 30-day mortality is a common endpoint in studies of serious infections like bloodstream infections.[1][2]
-
Toxicity: Monitoring for adverse drug reactions, such as neurotoxicity or drug-induced liver injury, is also a critical component of outcome assessment.[1][2]
2. Microbiological Outcome Assessment:
-
Bacterial Eradication: This is determined by the absence of the initial pathogen in follow-up cultures from the site of infection (e.g., blood cultures in bacteremia).
-
In Animal Models: In experimental models like endocarditis, the outcome is often measured by the number of remaining CFU per gram of tissue (e.g., aortic vegetations) after a course of treatment.[7][8] A significant reduction in bacterial load or sterilization of the tissue indicates efficacy.
Visualizing the Workflow
The following diagram illustrates the logical flow from in vitro testing to in vivo outcomes.
References
- 1. Probability of pharmacological target attainment with this compound in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probability of pharmacological target attainment with this compound in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vivo Effect of this compound in Experimental Endocarditis Caused by mecC-positive Staphylococcus aureus Showing Temperature-Dependent Susceptibility In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In vivo effect of this compound in experimental endocarditis caused by mecC-positive staphylococcus aureus showing temperature-dependent susceptibility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Restoring Flucloxacillin's Efficacy: A Comparative Guide to Synergistic Non-Antibiotic Compounds Against MRSA
For Immediate Release
In the ongoing battle against antimicrobial resistance, the potentiation of existing antibiotics offers a promising strategy to combat formidable pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of non-antibiotic compounds that exhibit synergistic effects with flucloxacillin, a penicillinase-resistant beta-lactam antibiotic often rendered ineffective against MRSA. By examining the experimental data and mechanisms of action, this document serves as a resource for researchers and drug development professionals seeking to develop novel combination therapies.
The primary mechanism of resistance in MRSA is the expression of Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene. PBP2a has a low affinity for most beta-lactam antibiotics, including this compound, allowing the bacterium to continue cell wall synthesis even in the presence of the drug. The non-antibiotic compounds discussed herein aim to overcome this resistance, effectively re-sensitizing MRSA to this compound.
Comparative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from studies investigating the synergistic activity of non-antibiotic compounds with this compound against MRSA. For comparative purposes, data on the antibiotic adjuvant fosfomycin is also included.
Table 1: Synergistic Efficacy of 3-Hydrazinoquinoxaline-2-thiol (3HX) with this compound against Clinical MRSA Isolates
| MRSA Isolate ID | This compound MIC Alone (µg/mL) | 3HX MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Fold Reduction in this compound MIC | Fractional Inhibitory Concentration Index (FICI) |
| MRSA 1 | 512 | 32 | 16 | 32-fold | <0.5 |
| MRSA 2 | 256 | 64 | 8 | 32-fold | <0.5 |
| MRSA 3 | 128 | 32 | 4 | 32-fold | <0.5 |
| MRSA 4 | 512 | 16 | 8 | 64-fold | <0.5 |
| MRSA 5 | 256 | 32 | 4 | 64-fold | <0.5 |
| Range (22 Isolates) | 128 - 512 | 16 - 64 | N/A | Up to 64-fold | <0.5 (100% Synergy) |
Data sourced from a 2024 study on 22 clinical MRSA isolates. The combination consistently demonstrated a synergistic effect with FICI values below 0.5.[1]
Table 2: Synergistic Efficacy of Thioridazine (TDZ) with a this compound Analogue (Dicloxacillin) against MRSA
| MRSA Strain | Dicloxacillin MIC Alone (mg/L) | Thioridazine MIC Alone (mg/L) | Synergy Interpretation (FICI) | Proposed Mechanism of Action |
| ATCC 33591 | 32 | 32 | Synergy (FICI < 0.5) | Efflux Pump Inhibition / Downregulation of mecA |
| VISA strains (3/4) | N/A | N/A | Synergy (FICI < 0.5) | Cell wall damaging effect |
Note: Data is for dicloxacillin, a close structural and functional analogue of this compound. Several in vitro studies have confirmed this synergistic effect.[1][2] The proposed mechanisms include inhibition of efflux pumps like NorA and downregulation of resistance gene transcription.[2]
Table 3: Comparative Efficacy of Fosfomycin (FOF) with this compound against MRSA
| MRSA Strain | This compound MIC Alone (mg/L) | Fosfomycin MIC Alone (mg/L) | This compound MIC in Combination (mg/L) | Fold Reduction in this compound MIC | FICI (Interpretation) |
| ATCC 33592 | 8 | 8 | 1 | 8-fold | 0.21 (Synergy) |
| DSMZ 23622 | 1024 | 128 | 16 | 64-fold | 0.33 (Synergy) |
| MRSA 874/19 | 1 | 16 | 0.125 | 8-fold | 0.31 (Synergy) |
Data from a 2025 study shows that while fosfomycin is an antibiotic, it acts as a powerful adjuvant, significantly reducing the MIC of this compound against MRSA.[3][4]
Mechanisms of Synergy and Signaling Pathways
The synergistic effects are primarily achieved by targeting the core resistance mechanisms of MRSA. The non-antibiotic compounds either directly or indirectly compromise the function of PBP2a or other survival strategies like efflux pumps, allowing this compound to reach its target and inhibit cell wall synthesis.
Caption: Mechanism of this compound resistance in MRSA and points of intervention for synergistic compounds.
Experimental Workflows and Protocols
Standardized methods are crucial for evaluating the synergistic potential of drug combinations. The checkerboard and time-kill assays are the most common in vitro methods used.
Caption: General workflow for identifying and validating synergistic drug combinations against MRSA.
Experimental Protocols
1. Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.
-
Preparation: Stock solutions of this compound and the non-antibiotic compound are prepared. A bacterial inoculum of the target MRSA strain is adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Plate Setup: In a 96-well microtiter plate, this compound is serially diluted along the x-axis (columns), and the non-antibiotic compound is serially diluted along the y-axis (rows). This creates a matrix of different concentration combinations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate includes growth controls (bacteria in MHB only) and sterility controls (MHB with drug combinations, no bacteria). The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The lowest concentration of each drug, alone and in combination, that inhibits visible bacterial growth is determined as the MIC. The FICI is calculated using the formula:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
2. Time-Kill Assay
This dynamic assay confirms synergy by measuring the rate of bacterial killing over time.
-
Preparation: An exponential-phase culture of the MRSA strain is diluted to ~5 x 10⁵ CFU/mL in MHB.
-
Assay Setup: Test tubes are prepared containing:
-
Growth control (bacteria only)
-
This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
Non-antibiotic compound alone (at a sub-inhibitory concentration)
-
The combination of this compound and the non-antibiotic compound at the same concentrations.
-
-
Sampling and Plating: The tubes are incubated at 37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar plates to determine the viable colony count (CFU/mL).
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time.
-
Interpretation:
-
Synergy: A ≥2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Conclusion
The exploration of synergistic combinations of this compound with non-antibiotic compounds presents a viable and compelling strategy to address the challenge of MRSA. Compounds like 3-hydrazinoquinoxaline-2-thiol, which directly target the primary resistance mechanism, and efflux pump inhibitors like thioridazine, demonstrate significant potential in restoring the clinical utility of this established antibiotic. The data strongly supports continued research and development in this area, focusing on preclinical and clinical validation of these promising combinations.
References
- 1. Assessments of Thioridazine as a Helper Compound to Dicloxacillin against Methicillin-Resistant Staphylococcus aureus: In Vivo Trials in a Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic activity of fosfomycin and this compound against methicillin-susceptible and methicillin-resistant Staphylococcus aureus: in vitro and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic activity of fosfomycin and this compound against methicillin-susceptible and methicillin-resistant Staphylococcus aureus: in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Flucloxacillin
Essential guidelines for the safe and compliant disposal of flucloxacillin are critical for maintaining laboratory safety, environmental protection, and regulatory adherence. For researchers, scientists, and drug development professionals, understanding these procedures is paramount to minimizing risks associated with pharmaceutical waste.
Improper disposal of antibiotics like this compound can contribute to environmental contamination and the development of antimicrobial resistance.[1] Therefore, a structured approach to managing this compound waste, from residual amounts in vials to contaminated labware, is a fundamental aspect of responsible laboratory practice.
Disposal Procedures for this compound in a Laboratory Setting
The appropriate disposal route for this compound depends on its form and the level of contamination. It is crucial to adhere to institutional and local regulations regarding chemical and biohazardous waste.
Solid and Concentrated this compound Waste:
-
Segregation: Unused or expired this compound powder should be treated as chemical waste. It must be segregated from general laboratory trash.
-
Containment: Place the this compound waste in a designated, sealed, and clearly labeled hazardous waste container. Black containers are often used for hazardous pharmaceutical waste.[2]
-
Professional Disposal: This container should be collected and disposed of by a licensed hazardous waste management company, typically through incineration at a permitted facility.[2]
Liquid this compound Waste (Solutions and Media):
-
Avoid Sink Disposal: Do not pour this compound solutions down the drain.[3] Wastewater treatment plants are often not equipped to remove such compounds, leading to environmental release.[4]
-
Chemical Inactivation (Recommended): Before disposal, consider inactivating the this compound through chemical degradation. Studies have shown that this compound degrades under acidic, alkaline, and oxidative conditions.[2] A potential inactivation method involves hydrolysis with a strong acid or base, followed by neutralization. However, it is imperative to consult with your institution's environmental health and safety (EHS) department before implementing any chemical inactivation protocol.
-
Collection for Incineration: If chemical inactivation is not feasible or approved, collect the liquid waste in a designated, leak-proof container labeled as hazardous pharmaceutical waste for professional disposal via incineration.
Contaminated Laboratory Materials:
Items such as gloves, pipette tips, and culture plates that have come into contact with this compound should be disposed of as hazardous waste.[3] These materials should be collected in designated, labeled containers for incineration.
Quantitative Data on Antibiotic Disposal
| Antibiotic | Number of Tablets/Capsules Disposed | Percentage of Total Disposed Antibiotics |
| Doxycycline | 688 | 22.5% |
| Amoxicillin | 457 | 15.0% |
| Clindamycin | 319 | 10.4% |
| Cephalexin | 282 | 9.2% |
| Ciprofloxacin | 261 | 8.5% |
Data from a study of six community pharmacies between November 2021 and May 2023.[5]
Experimental Protocols for Inactivation
While a standardized protocol for this compound inactivation in a laboratory setting is not widely published, a potential method can be inferred from chemical degradation studies. The following is a generalized protocol and must be approved by your institution's EHS department before use.
Protocol: Alkaline Hydrolysis of this compound
This protocol is based on the principle that beta-lactam antibiotics like this compound are susceptible to hydrolysis under alkaline conditions, which opens the beta-lactam ring and inactivates the antibiotic.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Preparation: Work in a certified chemical fume hood. Prepare a 1 M solution of sodium hydroxide (NaOH).
-
Inactivation: For each volume of this compound solution to be inactivated, slowly add an equal volume of 1 M NaOH.
-
Reaction Time: Allow the mixture to stand for at least 24 hours to ensure complete hydrolysis.
-
Neutralization: After the incubation period, neutralize the solution by slowly adding a 1 M solution of hydrochloric acid (HCl) until the pH is between 6.0 and 8.0. Use a calibrated pH meter to monitor the pH.
-
Disposal: The neutralized solution can then be collected in a designated hazardous waste container for disposal by a licensed waste management company.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. akjournals.com [akjournals.com]
- 3. b.aun.edu.eg [b.aun.edu.eg]
- 4. anmfonline.org [anmfonline.org]
- 5. Quantifying Antimicrobial Disposals at Six Community Pharmacies With Longitudinal Medication Disposal Programs: An Underappreciated Component of a One Health Approach to Antimicrobial Stewardship - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Flucloxacillin in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like flucloxacillin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a narrow-spectrum beta-lactam antibiotic. While effective in treating bacterial infections, it is also recognized as a sensitizer, capable of causing allergic reactions upon inhalation or skin contact.[1][2] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Viton™).[1] Double gloving is recommended for tasks with a higher risk of exposure. | Prevents direct skin contact, which can lead to sensitization and allergic reactions.[3] |
| Eye Protection | Safety glasses with side shields or goggles.[1][4] A face shield may be required for operations with a high splash potential.[3] | Protects eyes from dust particles and splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a containment system (e.g., chemical fume hood).[1][5] | Prevents inhalation of airborne particles, which can cause respiratory sensitization and allergic asthma-like symptoms.[1][2][5][6] |
| Body Protection | A lab coat or a disposable gown should be worn to protect clothing and skin from contamination.[4] | Provides a barrier against accidental spills and contamination. |
Quantitative Safety Data
While specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies, its sensitizing properties are well-documented.[1][4][7] The primary hazards are skin and respiratory sensitization.[2]
| Hazard ID | GHS Classification | Key Findings |
| Skin Sensitization | Skin Sensitizer Category 1[2] | May cause an allergic skin reaction.[2] Repeated or prolonged contact may lead to the development of an allergy.[3] |
| Respiratory Sensitization | Respiratory Sensitizer Category 1[2] | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] |
| Acute Toxicity (Oral) | LD50 (mouse): 7,600 mg/kg[8] | While the acute oral toxicity is low, ingestion should be avoided. |
Experimental Protocols
Handling and Preparation of this compound Solutions:
-
Preparation: All weighing and preparation of stock solutions from powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing: Use a dedicated and calibrated balance inside the fume hood. Handle the powder carefully to avoid generating dust.
-
Dissolving: Add the solvent to the weighed this compound powder slowly to avoid splashing. Ensure the container is appropriately sealed before mixing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
-
Cleanup: Decontaminate the work area (fume hood, balance, etc.) with a suitable cleaning agent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
Spill Cleanup Procedure:
-
Evacuate and Secure: In case of a significant spill, evacuate the immediate area and restrict access.
-
Don PPE: Put on appropriate PPE, including a respirator, before re-entering the area.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For powder spills, gently cover with a damp cloth or absorbent material to prevent dust from becoming airborne. Do not use dry sweeping methods.[3]
-
Cleanup: Carefully collect the absorbed material or contaminated cloth and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable disinfectant or detergent solution, followed by a rinse with water.[9]
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous chemical waste according to institutional guidelines.[10]
Operational and Disposal Plans
A clear workflow for handling and disposing of this compound is essential for laboratory safety.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan:
All this compound waste, including unused stock solutions, contaminated media, and disposable labware, should be treated as hazardous chemical waste.[10]
-
Segregation: Do not mix this compound waste with general laboratory waste or other chemical waste streams unless compatible.
-
Containment:
-
Solid Waste: Collect contaminated items such as gloves, pipette tips, and empty vials in a designated, leak-proof, and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, chemical-resistant container. Do not dispose of it down the drain.[7]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.
By implementing these safety and logistical measures, laboratories can significantly mitigate the risks associated with handling this compound, ensuring the well-being of all personnel.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. This compound | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound Hypersensitivity: Patient Outcomes in a Multicenter Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. goldbio.com [goldbio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
